Acat-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H47N3O5S |
|---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35) |
InChI Key |
RWPQGTUCIDPYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to cellular cholesterol homeostasis. By converting free cholesterol into a storable form, ACAT prevents the cytotoxic accumulation of free cholesterol in cell membranes and plays a significant role in dietary cholesterol absorption, lipoprotein assembly, and the formation of foam cells in atherosclerosis. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. The critical role of ACAT in cholesterol metabolism has made it an attractive target for the development of therapeutic agents for dyslipidemia, atherosclerosis, and other related metabolic disorders. This guide provides a comprehensive overview of the structure, synthesis, and biological activity of representative ACAT inhibitors.
It is important to note that a specific inhibitor designated "Acat-IN-6" was not found in a comprehensive search of scientific literature. Therefore, this guide will focus on well-characterized ACAT inhibitors to provide a thorough understanding of this class of compounds.
Chemical Structures and Synthesis of Representative ACAT Inhibitors
This section details the chemical structures and synthetic pathways of prominent ACAT inhibitors: Avasimibe and Pactimibe.
Avasimibe (CI-1011)
Avasimibe is a potent, orally bioavailable ACAT inhibitor that has been extensively studied for its cholesterol-lowering effects.
Chemical Structure:
Caption: Chemical structure of Avasimibe.
Synthesis of Avasimibe:
Experimental Protocol: General Synthesis of Avasimibe
Step 1: Synthesis of 2,4,6-Triisopropylphenylacetic Acid
-
Friedel-Crafts Alkylation: Benzene is tri-isopropylated using isopropyl bromide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1,3,5-triisopropylbenzene.
-
Chloromethylation: The resulting triisopropylbenzene is chloromethylated using formaldehyde and HCl to introduce a -CH₂Cl group.
-
Cyanation: The chloromethyl derivative is then reacted with a cyanide salt (e.g., NaCN) to form the corresponding nitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield 2,4,6-triisopropylphenylacetic acid.
Step 2: Synthesis of 2,6-Diisopropylaniline
-
Alkylation of Aniline: Aniline is alkylated with propylene in the presence of a catalyst, such as aniline aluminum, at high temperature and pressure (e.g., 280-290°C)[1]. This reaction yields a mixture of mono- and di-isopropylanilines, from which 2,6-diisopropylaniline is isolated.
Step 3: Amide Coupling
-
The 2,4,6-triisopropylphenylacetic acid is activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
The activated acid is then reacted with 2,6-diisopropylaniline in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide, N-(2,6-diisopropylphenyl)-2-(2,4,6-triisopropylphenyl)acetamide.
Step 4: Sulfamoylation
-
The final step involves the reaction of the amide with a sulfamoylating agent to install the sulfamate group, yielding Avasimibe.
Caption: General synthetic scheme for Avasimibe.
Pactimibe
Pactimibe is another potent ACAT inhibitor that has shown efficacy in reducing atherosclerosis.
Chemical Structure:
Caption: Chemical structure of Pactimibe.
Synthesis of Pactimibe:
The synthesis of Pactimibe is a multi-step process. A detailed experimental protocol from a single public source is not available, but the general approach can be outlined based on its chemical structure.
Experimental Protocol: General Synthesis of Pactimibe
The synthesis would likely start from a substituted indoline core. The key steps would involve:
-
N-Alkylation: The indoline nitrogen is alkylated with an octyl group, for instance, using 1-bromooctane.
-
Friedel-Crafts Acylation: Introduction of the acetic acid moiety at the 5-position of the indoline ring, likely through a Friedel-Crafts acylation followed by oxidation or another functional group manipulation.
-
Nitration and Reduction: Nitration of the indoline ring, followed by reduction of the nitro group to an amine to introduce the amino group at the 7-position.
-
Amidation: The amino group is then acylated with 2,2-dimethylpropanoic acid (pivalic acid) or its activated derivative to form the final pactimibe structure.
ACAT Signaling Pathway and Mechanism of Inhibition
ACAT plays a pivotal role in maintaining cellular cholesterol balance. Its inhibition impacts several downstream processes.
Caption: Simplified signaling pathway of ACAT and its inhibition.
ACAT inhibitors block the esterification of free cholesterol. This leads to a decrease in the intracellular pool of cholesteryl esters, which in turn has several consequences:
-
Reduced Lipid Droplet Formation: The accumulation of cholesteryl esters in lipid droplets within macrophages is a hallmark of foam cell formation, a key event in the development of atherosclerosis. By inhibiting ACAT, the formation of these lipid droplets is reduced.
-
Decreased VLDL Secretion: In the liver, cholesteryl esters are incorporated into very-low-density lipoproteins (VLDL). ACAT inhibition reduces the availability of cholesteryl esters, thereby impairing the assembly and secretion of VLDL, which contributes to lower plasma cholesterol levels.
-
Enhanced Cholesterol Efflux: Some studies suggest that ACAT inhibition can promote the efflux of free cholesterol from cells, further contributing to the anti-atherosclerotic effect.
Quantitative Data on ACAT Inhibitors
The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for Avasimibe and Pactimibe.
| Inhibitor | Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |
| Avasimibe | ACAT1 | 24 | - | [2] |
| ACAT2 | 9.2 | - | [2] | |
| ACAT | 3.3 | IC-21 macrophages | [1][3][4][5] | |
| Pactimibe | ACAT1 | 4.9 | - | |
| ACAT2 | 3.0 | - | ||
| ACAT | 2.0 | Liver | ||
| ACAT | 2.7 | Macrophages | ||
| ACAT | 4.7 | THP-1 cells | ||
| Cholesteryl Ester Formation | 6.7 | Human monocyte-derived macrophages | [6] |
Experimental Protocols
In Vitro ACAT Activity Assay
This protocol describes a common method for measuring ACAT activity in vitro using radiolabeled substrates.
Materials:
-
Cell lysates or microsomal fractions containing ACAT enzyme
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Unlabeled cholesterol
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
ACAT inhibitor (e.g., Avasimibe, dissolved in DMSO)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
-
Organic solvents for lipid extraction (e.g., chloroform/methanol) and TLC development
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from cultured cells or tissues known to express ACAT. The protein concentration of the microsomal preparation should be determined.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein, BSA, and unlabeled cholesterol.
-
Inhibitor Addition: Add the ACAT inhibitor at various concentrations to the reaction tubes. A vehicle control (DMSO) should also be included. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.
-
Lipid Extraction and Separation: Vortex the tubes and centrifuge to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor or autoradiography). Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.
-
Radioactivity Measurement: Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of [¹⁴C]cholesteryl ester formed is proportional to the ACAT activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
ACAT inhibitors represent a promising class of therapeutic agents for managing hypercholesterolemia and atherosclerosis. This guide has provided an in-depth overview of the structure, synthesis, and mechanism of action of representative ACAT inhibitors, Avasimibe and Pactimibe. The provided quantitative data and experimental protocols offer valuable resources for researchers and professionals in the field of drug development. Further research into the development of isoform-selective ACAT inhibitors may lead to more effective and safer therapies for cardiovascular and other metabolic diseases.
References
- 1. scribd.com [scribd.com]
- 2. EP1263421B1 - The dual inhibitor of cholesteryl ester and wax ester synthesis avasimibe for treating sebaceous gland disorders - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US11872198B2 - Compositions and methods for regulating body weight and metabolic syndromes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
Acat-IN-6: An In-Depth Technical Guide to its Biological Target and Pathway
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Acat-IN-6's Biological Interaction
This compound is an inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. By blocking ACAT, this compound disrupts the esterification of cholesterol, a process essential for its storage and transport. This inhibition has significant downstream effects on cellular processes, including inflammatory signaling pathways.
The primary biological target of this compound is the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme exists in two isoforms, ACAT1 and ACAT2, which are encoded by the SOAT1 and SOAT2 genes, respectively.
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.
-
ACAT2 is primarily found in the intestines and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.
The fundamental role of ACAT is to catalyze the formation of cholesteryl esters from free cholesterol and fatty acyl-CoAs. These cholesteryl esters are then stored in lipid droplets within the cell. By inhibiting this process, this compound effectively increases the intracellular concentration of free cholesterol, which can modulate various cellular functions.
Recent studies have illuminated a significant secondary effect of ACAT inhibition: the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Evidence suggests that the inhibition of ACAT, particularly ACAT1, can suppress the activation of NF-κB, a key regulator of the inflammatory response. This suppression is thought to occur through the modulation of Toll-like receptor 4 (TLR4) signaling. Specifically, ACAT1 inhibition appears to enhance the endocytosis and subsequent lysosomal degradation of TLR4, thereby reducing the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS).
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 | Cell Line/System |
| Nevanimibe | ACAT1 | 0.23 µM | - |
| ACAT2 | 0.71 µM | - | |
| Pyripyropene A (PPPA) | ACAT1 | 179 µM | - |
| ACAT2 | 25 µM | - | |
| F12511 | human ACAT1 | 39 nM | - |
| human ACAT2 | 110 nM | - |
Experimental Protocols
Microsomal ACAT Activity Assay
This protocol details a common method for measuring ACAT activity in microsomal preparations, which is suitable for screening the inhibitory potential of compounds like this compound.
Materials:
-
Microsomes (from liver or cultured cells)
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
This compound or other test compounds
-
Buffer A: 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA
-
TLC plates (silica gel G)
-
Developing solvent: hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation: Isolate microsomes from the desired tissue or cell line using standard differential centrifugation techniques. Resuspend the microsomal pellet in Buffer A.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (typically 20-50 µg)
-
BSA (1 mg/mL)
-
This compound or vehicle control (DMSO) at various concentrations
-
Buffer A to a final volume of 190 µL
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding 10 µL of [14C]Oleoyl-CoA (final concentration, 10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Add 0.5 mL of distilled water and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Thin-Layer Chromatography (TLC): Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel G TLC plate.
-
Chromatogram Development: Develop the TLC plate in a chamber pre-saturated with the developing solvent.
-
Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the cholesteryl ester bands (using a non-radioactive standard for reference) and scrape the corresponding silica gel into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cholesteryl ester formed and determine the percentage of inhibition for each concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Cholesterol Esterification by this compound.
Caption: ACAT Inhibition and Downregulation of NF-κB Signaling.
Caption: Workflow for Microsomal ACAT Activity Assay.
Acat-IN-6: An In-Depth Technical Guide on In Vitro Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This process is central to cellular cholesterol homeostasis, preventing the accumulation of excess free cholesterol and playing a role in the formation of lipid droplets for storage.[1] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified, exhibiting different tissue distributions and physiological roles.[1][2] ACAT1 is ubiquitously expressed, while ACAT2 is found predominantly in the liver and intestines.[1][2] Due to its role in cholesterol metabolism, ACAT has emerged as a therapeutic target for conditions such as atherosclerosis, Alzheimer's disease, and certain cancers.[1][3]
Acat-IN-6 is identified as an inhibitor of ACAT.[4][5] Notably, it has been reported to potently inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting a mechanism of action that extends to inflammatory pathways.[4][5] This guide provides a comprehensive overview of the in vitro activity and potency of ACAT inhibitors, with a focus on the experimental methodologies used to characterize these compounds. While specific quantitative potency data for this compound is not widely available in public literature, this document will utilize data from other well-characterized ACAT inhibitors to provide a framework for its potential activity and the methods for its evaluation.
Quantitative Potency of ACAT Inhibitors
The potency of an ACAT inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the ACAT enzyme activity in a given assay. The following table summarizes the reported in vitro potency of several known ACAT inhibitors against the two human isoforms, ACAT1 and ACAT2. This data provides a benchmark for the range of potencies observed for compounds targeting these enzymes.
| Compound | Target | IC50 (µM) | Assay System |
| F12511 (Eflucimibe) | ACAT1 | 0.039 | In vitro enzymatic assay with extracts from cells expressing human ACAT1. |
| ACAT2 | 0.11 | In vitro enzymatic assay with extracts from cells expressing human ACAT2. | |
| CI-1011 (Avasimibe) | ACAT (non-specific) | ~19 | Not specified. |
| CS-505 (Pactimibe) | ACAT1 | 4.9 | Not specified. |
| ACAT2 | 3.0 | Not specified. | |
| K-604 | ACAT1 | 0.45 | In vitro enzymatic assay; reported to be 229-fold more potent for ACAT1 than ACAT2. |
Experimental Protocols for In Vitro Activity Assessment
The in vitro activity of ACAT inhibitors like this compound can be determined through various experimental protocols. The primary methods involve direct measurement of enzymatic activity in either a cell-free or cell-based format, and secondary assays can be used to assess downstream effects, such as the inhibition of NF-κB signaling.
ACAT Enzymatic Activity Assay (Cell-Free Microsomal Assay)
This assay directly measures the enzymatic activity of ACAT in microsomes isolated from cells or tissues. It is a common method for determining the IC50 of an inhibitor.
Methodology:
-
Microsome Preparation:
-
Assay Reaction:
-
In a reaction tube, combine a specific amount of microsomal protein (e.g., 50 µg) with bovine serum albumin (BSA) and free cholesterol delivered in a carrier like β-cyclodextrin.[6]
-
Pre-incubate this mixture at 37°C for approximately 30 minutes.[6]
-
Add the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Initiation and Termination:
-
Product Quantification:
-
Data Analysis:
-
Calculate the percent inhibition of ACAT activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NF-κB Reporter Gene Assay
Given that this compound is reported to inhibit NF-κB mediated transcription, a reporter gene assay is a key method to quantify this activity in a cellular context.[4] This assay measures the activity of the NF-κB transcription factor by linking it to the expression of a reporter protein, such as luciferase.
Methodology:
-
Cell Culture and Plating:
-
Use a suitable human cell line, such as HEK293, that is engineered to stably or transiently express a luciferase reporter gene under the control of an NF-κB response element.[8]
-
Culture the cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[4]
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 4-6 hours.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor (this compound) in cell culture media.
-
Remove the media from the cells and add the media containing the test inhibitor or vehicle control.
-
To measure inhibition, co-treat the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA).[8][9]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (typically 6 hours for inhibition assays or 18-24 hours for activation assays).[9]
-
-
Cell Lysis:
-
After incubation, remove the treatment media and wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking for about 15 minutes to lyse the cells and release the luciferase enzyme.[10]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the data if a co-reporter (e.g., Renilla luciferase) is used.[10]
-
Calculate the percent inhibition of NF-κB activity for each inhibitor concentration compared to the stimulated control (activator alone).
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Signaling Pathways and Mechanism of Action
The Canonical NF-κB Signaling Pathway
The NF-κB family of transcription factors are crucial regulators of inflammation, immunity, and cell survival.[11][12] In the canonical pathway, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli, such as TNFα or Interleukin-1 (IL-1), activate the IκB kinase (IKK) complex.[11] IKK then phosphorylates IκB, tagging it for ubiquitination and subsequent degradation by the proteasome.[13] This releases the NF-κB dimer, which is then free to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes, including various cytokines, chemokines, and adhesion molecules.[11]
The link between ACAT inhibition and the NF-κB pathway is an area of active research. Inhibition of ACAT1 can alter cholesterol distribution within cellular membranes, particularly the endoplasmic reticulum and plasma membrane.[13] These changes in membrane cholesterol can impact the function and localization of signaling proteins, such as Toll-like receptors (e.g., TLR4), which are upstream activators of the NF-κB pathway.[13] By modulating the membrane environment, ACAT inhibitors may interfere with the signaling cascade that leads to NF-κB activation.[13]
Conclusion
This compound is a noteworthy compound due to its dual reported activities as an ACAT inhibitor and a potent suppressor of NF-κB mediated transcription. While a detailed public record of its specific in vitro potency is limited, the established methodologies for characterizing ACAT inhibitors and their downstream effects provide a clear path for its evaluation. The cell-free and cell-based ACAT activity assays are fundamental for determining direct enzymatic inhibition and IC50 values. Furthermore, NF-κB reporter gene assays are essential for quantifying its impact on this critical inflammatory signaling pathway. The mechanistic link likely involves the modulation of cellular cholesterol homeostasis, which in turn affects the integrity and function of membrane-associated signaling complexes that trigger NF-κB activation. Further research and publication of specific data for this compound will be invaluable to the scientific community for fully understanding its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage or transport. This process is central to cholesterol homeostasis, and its dysregulation is implicated in several pathologies. The enzyme exists in two isoforms: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1] This central role in lipid metabolism has made ACAT an attractive therapeutic target, particularly for cardiovascular diseases like atherosclerosis and, more recently, for neurodegenerative conditions such as Alzheimer's disease.[1][2]
This guide provides a comprehensive overview of the discovery and development of ACAT inhibitors. While the initial query sought information on a specific compound designated "Acat-IN-6," a thorough review of publicly available scientific literature and databases did not yield specific information on a molecule with this name. Therefore, this document will focus on the broader class of ACAT inhibitors, using well-documented examples to illustrate the key aspects of their development, from mechanism of action to preclinical and clinical evaluation.
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors exert their therapeutic effects by blocking the activity of the ACAT enzymes. By preventing the esterification of cholesterol, these inhibitors increase the intracellular concentration of free cholesterol. This, in turn, can trigger several downstream cellular responses, including the enhanced efflux of cholesterol to high-density lipoproteins (HDL), thereby promoting reverse cholesterol transport.[1] In the context of atherosclerosis, inhibiting ACAT1 in macrophages is thought to prevent their transformation into foam cells, a key event in the formation of atherosclerotic plaques.[1] Inhibition of ACAT2 in the intestines and liver can reduce the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL), respectively.[3]
Figure 1: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition.
Discovery and Structure-Activity Relationship (SAR) Studies
The search for potent and selective ACAT inhibitors has led to the exploration of diverse chemical scaffolds.[4] Early discovery efforts often involved high-throughput screening of compound libraries. Subsequent medicinal chemistry campaigns focused on optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. Among the various chemical classes investigated, urea and imidazole derivatives have emerged as prominent scaffolds for ACAT inhibition.[5][6] For instance, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles were synthesized and shown to be potent ACAT inhibitors.[5]
Data Presentation
The following tables summarize key quantitative data for several representative ACAT inhibitors that have undergone preclinical and, in some cases, clinical development.
Table 1: In Vitro Activity of Representative ACAT Inhibitors
| Compound | Target(s) | IC50/Ki | Assay System | Reference(s) |
| DuP 128 | ACAT | IC50 = 10 nM | Rat hepatic microsomes | [5] |
| Avasimibe (CI-1011) | ACAT1/ACAT2 | - | - | [7][8] |
| Pactimibe (CS-505) | ACAT1/ACAT2 | Ki = 4.9 nM (ACAT1), 3 nM (ACAT2) | - | [8] |
| CP-113,818 | ACAT1/ACAT2 | Ki = 0.02 µmol/L | - | [8] |
| K-604 | ACAT1 | IC50 = 0.45 nM | - | [8] |
| F-12511 | ACAT1 | IC50 = 0.039 nM | - | [8] |
Table 2: Preclinical Efficacy of Representative ACAT Inhibitors in Animal Models
| Compound | Animal Model | Key Findings | Reference(s) |
| Avasimibe (CI-1011) | hAPP Transgenic Mice | Reduced amyloid plaque load and levels of insoluble Aβ40 and Aβ42.[9] | [9][10] |
| Avasimibe | apoE*3-Leiden Mice | Lowered plasma cholesterol, reduced aortic root lesion area and severity. | [11] |
| F-1394 | apoE-/- Mice | Dose-dependent decrease in atherosclerotic lesion area and macrophage content. | [11] |
| F-1394 | apoE-/- Mice | Retarded plaque progression and reduced plaque cholesterol content in advanced lesions. | [12] |
| CP-113,818 | hAPP Transgenic Mice | Dramatically reduced Aβ deposition and rescued cognitive deficits. | [7] |
Table 3: Summary of Clinical Trial Data for Avasimibe and Pactimibe
| Compound | Trial | Key Outcomes | Reference(s) |
| Avasimibe | A-PLUS | Did not favorably alter coronary atherosclerosis as assessed by IVUS. Caused a mild increase in LDL cholesterol.[13] | [13][14] |
| Avasimibe | - | In combination with atorvastatin, showed a modest enhancement of lipid-lowering effects in patients with homozygous familial hypercholesterolemia. | [15] |
| Pactimibe | ACTIVATE | Ineffective for reducing atherosclerosis; showed a trend towards worsening atherosclerosis.[16] | [16] |
| Pactimibe | CAPTIVATE | No effect on atherosclerosis progression; associated with an increased incidence of major cardiovascular events.[17][18] | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key experiments in the development of ACAT inhibitors.
In Vitro ACAT Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against ACAT in a cell-free system.
-
Preparation of Microsomes: Liver tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.
-
Assay Reaction: The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Compound Incubation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the microsomes at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C. The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction and Analysis: Lipids are extracted, and the cholesteryl ester fraction is separated from free fatty acids by thin-layer chromatography (TLC).
-
Quantification: The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy in an Atherosclerosis Mouse Model
This protocol outlines a general procedure for assessing the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model.
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice, which spontaneously develop atherosclerosis, are commonly used.
-
Diet and Treatment: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate lesion development. The test compound is administered orally (e.g., by gavage or formulated in the diet) at various doses for a specified duration (e.g., 12-16 weeks). A control group receives the vehicle.
-
Monitoring: Body weight and food consumption are monitored throughout the study. Blood samples are collected periodically to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the aorta is perfused and dissected.
-
Lesion Quantification: The extent of atherosclerotic lesions in the aorta can be quantified by en face analysis after staining with a lipid-soluble dye (e.g., Oil Red O). The size and composition of lesions in the aortic root can be analyzed by histology after sectioning and staining (e.g., with Hematoxylin and Eosin, Masson's trichrome, or specific antibodies for macrophages).
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the development of ACAT inhibitors.
Figure 2: General experimental workflow for the discovery and development of ACAT inhibitors.
Challenges and Future Directions
Despite promising preclinical data, the clinical development of several ACAT inhibitors for atherosclerosis has been met with disappointment.[11][19] Non-selective inhibitors like avasimibe and pactimibe failed to show efficacy in reducing atherosclerosis and, in some cases, led to adverse cardiovascular outcomes.[13][17] One hypothesis for these failures is that global ACAT inhibition may lead to an accumulation of toxic free cholesterol in certain cell types.[11]
This has shifted the focus towards the development of isoform-selective ACAT inhibitors. Selective inhibition of ACAT2 is thought to primarily affect intestinal cholesterol absorption and hepatic VLDL production, potentially offering a better therapeutic window with fewer side effects.[20] Furthermore, the role of ACAT1 in the brain has garnered interest in the context of Alzheimer's disease. Preclinical studies with ACAT inhibitors have shown a reduction in amyloid pathology, suggesting a potential for repurposing or developing new ACAT inhibitors for this indication.[7][21]
Conclusion
The discovery and development of ACAT inhibitors represent a significant endeavor in the quest for novel therapies for hypercholesterolemia and atherosclerosis. While early clinical trials with non-selective inhibitors were unsuccessful, the journey has provided valuable insights into the complex role of cholesterol metabolism in disease. Future research will likely focus on the development of isoform-selective inhibitors and the exploration of their therapeutic potential in a broader range of diseases, including neurodegenerative disorders. The comprehensive preclinical and clinical evaluation of these next-generation compounds will be critical to unlocking the full therapeutic promise of targeting the ACAT enzymes.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. curealz.org [curealz.org]
- 3. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]
- 9. The acyl-coenzyme A: cholesterol acyltransferase inhibitor CI-1011 reverses diffuse brain amyloid pathology in aged amyloid precursor protein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. healthday.com [healthday.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. medscape.com [medscape.com]
- 19. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. curealz.org [curealz.org]
Acat-IN-6: A Technical Deep Dive into ACAT1 vs. ACAT2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, playing a pivotal role in cellular cholesterol homeostasis. Two isozymes, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological functions. ACAT1 is ubiquitously expressed and is primarily involved in storing cholesterol within cells, while ACAT2 is predominantly found in the liver and intestines, contributing to the assembly and secretion of lipoproteins. This differential functionality makes the selective inhibition of these isozymes a promising therapeutic strategy for various metabolic and cardiovascular diseases. Acat-IN-6 has been identified as an ACAT inhibitor, extracted from patent EP1236468A1, example 200.[1][2] This technical guide provides an in-depth analysis of the methodologies used to determine the selectivity of ACAT inhibitors for ACAT1 versus ACAT2, in the context of the limited publicly available quantitative data for this compound.
Data Presentation: ACAT Inhibitor Selectivity
| Inhibitor | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (Fold) | Reference |
| Compound 1A | - | - | 66- to 187-fold lower for ACAT1 | [3] |
| CP113 | - | - | No specificity | [3] |
| STL565001 | - | - | 6-fold selective for ACAT2 (based on % inhibition) | [3][4] |
| STL528213 | - | - | 13-fold selective for ACAT2 (based on % inhibition) | [3][4] |
| Pyripyropene A Derivatives | - | - | High selectivity toward ACAT2 | [5] |
| F12511 | 39 | 110 | ~2.8-fold selective for ACAT1 | [6] |
| RP 70676 | - | - | Potent inhibitor of rat (IC50=25 nM) and rabbit (IC50=44 nM) ACAT | [7] |
Note: The IC50 values and selectivity are highly dependent on the specific assay conditions. The data for STL565001 and STL528213 are presented as percent inhibition at a fixed concentration and a calculated selectivity ratio.
Experimental Protocols
The determination of an inhibitor's selectivity for ACAT1 versus ACAT2 relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.
Cell-Based Fluorescence Assay for ACAT Activity
This method utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure ACAT activity in intact cells engineered to express either ACAT1 or ACAT2.[8][9]
a. Cell Culture and Transfection:
-
Cell Line: A cell line lacking endogenous ACAT activity (e.g., AC29 cells) is used as the host.
-
Transfection: The host cells are stably transfected with expression vectors containing the cDNA for either human ACAT1 or human ACAT2. This creates two distinct cell lines, each exclusively expressing one of the ACAT isozymes.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., Ham's F-12) supplemented with necessary growth factors and antibiotics at 37°C in a 5% CO₂ incubator.
b. Assay Procedure:
-
Cell Plating: The ACAT1- and ACAT2-expressing cells are seeded into 96-well plates.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
NBD-Cholesterol Addition: A solution of NBD-cholesterol is added to each well.
-
Incubation: The plates are incubated for a defined period (e.g., 2-6 hours) to allow for the uptake and esterification of NBD-cholesterol.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The esterified NBD-cholesterol, stored in lipid droplets, exhibits a higher fluorescence quantum yield than the free NBD-cholesterol in the cell membranes.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
c. Visualization of Experimental Workflow:
Caption: Workflow for the cell-based fluorescence assay to determine ACAT inhibitor selectivity.
In Vitro ACAT Inhibition Assay using Solubilized Enzyme
This assay measures the enzymatic activity of isolated ACAT1 and ACAT2 in a cell-free system.
a. Enzyme Preparation:
-
Source: Microsomes are prepared from cells overexpressing either ACAT1 or ACAT2.
-
Solubilization: The ACAT enzymes are solubilized from the microsomal membranes using a detergent (e.g., CHAPS).
b. Assay Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing solubilized ACAT enzyme (either ACAT1 or ACAT2), a cholesterol source (e.g., cholesterol-containing mixed micelles with taurocholate and phosphatidylcholine), and the test inhibitor at various concentrations is prepared.[6]
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]oleoyl-CoA).
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a mixture of isopropanol and heptane.
-
Lipid Extraction and Separation: The formed cholesteryl esters are extracted and separated from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl ester is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by analyzing the dose-response curves.
c. Visualization of Experimental Workflow:
Caption: Workflow for the in vitro ACAT inhibition assay using solubilized enzyme.
Signaling and Functional Pathway Context
ACAT1 and ACAT2 play distinct roles in cellular cholesterol metabolism. Understanding these pathways is crucial for interpreting the consequences of selective inhibition.
Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol metabolism and points of selective inhibition.
Conclusion
While specific quantitative data for the selectivity of this compound against ACAT1 and ACAT2 remains elusive in publicly accessible literature, the established experimental protocols provide a clear roadmap for such a determination. The cell-based fluorescence assay and the in vitro assay with solubilized enzymes are powerful tools to elucidate the potency and selectivity of ACAT inhibitors. The differential roles of ACAT1 and ACAT2 in cellular cholesterol metabolism underscore the therapeutic potential of developing isozyme-selective inhibitors. Further investigation into the biological activity of this compound, using the methodologies outlined in this guide, is warranted to fully characterize its pharmacological profile and its potential as a selective modulator of cholesterol homeostasis.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 454203-45-3|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
Acat-IN-6: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-6 is a potent inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that has garnered significant interest for its therapeutic potential, particularly its ability to potently inhibit NF-κB mediated transcription.[1] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and a visualization of its relevant signaling pathway.
Core Properties of this compound
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Chemical Formula | C₃₁H₄₇N₃O₅S |
| Molecular Weight | 573.79 g/mol |
| CAS Number | 454203-45-3 |
Solubility Profile
Detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and information from available datasheets, a qualitative assessment of its solubility in common laboratory solvents can be inferred.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution can be prepared in DMSO. |
| Ethanol | Likely Soluble | Many organic molecules of similar structure are soluble in ethanol. |
| Methanol | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent that can likely dissolve this compound. |
| Acetone | Likely Soluble | A polar aprotic solvent that may be suitable for solubilizing this compound. |
| Acetonitrile | Likely Soluble | Often used in chromatography; solubility is probable. |
| Water | Insoluble or Poorly Soluble | As a hydrophobic molecule, this compound is expected to have low solubility in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble or Poorly Soluble | Similar to water, solubility is expected to be low. |
Note: The solubilities listed as "Likely Soluble" are based on general chemical principles and the known solubility in DMSO. Experimental verification is required for precise quantitative values.
Stability Characteristics
The stability of this compound is a critical factor for its storage, handling, and experimental use. The available data provides general guidelines for maintaining its integrity.
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
To ensure the long-term stability of this compound, it is recommended to store it as a powder at -20°C. For experimental use, freshly prepared solutions in DMSO are ideal. If a stock solution in DMSO is prepared, it should be stored at -80°C and used within six months. Repeated freeze-thaw cycles should be avoided.
Information regarding the specific degradation pathways of this compound is not publicly available. As a precautionary measure, exposure to strong acids, bases, and intense light should be minimized.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound. These are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in various solvents using the shake-flask method.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Assessment of this compound Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a specific solvent over time at different temperatures.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each temperature condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining intact this compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Signaling Pathway and Experimental Workflow
ACAT and NF-κB Signaling Pathway
This compound exerts its biological effects by inhibiting ACAT, which in turn modulates the NF-κB signaling pathway. The following diagram illustrates this relationship.
Caption: Inhibition of ACAT by this compound disrupts the NF-κB signaling cascade.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
Acat-IN-6: A Dual-Action Inhibitor for Probing Cholesterol Metabolism and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Acat-IN-6, a potent small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), in the study of cholesterol metabolism. A noteworthy feature of this compound is its dual inhibitory action, also potently suppressing NF-κB mediated transcription, offering a unique tool to investigate the intricate crosstalk between lipid metabolism and inflammatory pathways.
Core Concepts: ACAT and its Role in Cholesterol Homeostasis
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1] This process is central to cellular cholesterol homeostasis for several reasons:
-
Storage of Excess Cholesterol: By converting free cholesterol, which can be toxic to cells in high concentrations, into inert cholesteryl esters, ACAT allows for the safe storage of cholesterol in lipid droplets.[2]
-
Lipoprotein Assembly: In the liver and intestines, ACAT provides the cholesteryl esters necessary for the assembly and secretion of very-low-density lipoproteins (VLDL) and chylomicrons, respectively.[1]
-
Foam Cell Formation: In macrophages, the accumulation of cholesteryl esters produced by ACAT is a hallmark of foam cell formation, a critical event in the development of atherosclerotic plaques.
There are two known isoforms of ACAT:
-
ACAT1: Ubiquitously expressed in various tissues.
-
ACAT2: Primarily found in the liver and intestines.[1]
Inhibition of ACAT is therefore a key strategy for studying and potentially treating diseases characterized by disordered cholesterol metabolism, such as atherosclerosis.
This compound: A Profile
A particularly interesting characteristic of this compound is its potent inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription. NF-κB is a master regulator of the inflammatory response, and emerging evidence points to a significant interplay between NF-κB signaling and cholesterol metabolism.[3][4][5] This dual activity makes this compound a valuable tool for dissecting the molecular links between these two fundamental biological processes.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on cholesterol metabolism in a cellular context.
In Vitro ACAT Activity Assay (Microsomal Fraction)
This assay directly measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.
Materials:
-
Cells or tissue of interest
-
This compound
-
ACAT homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1 M K2HPO4, pH 7.4)
-
Protease inhibitor cocktail
-
[14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Bovine Serum Albumin (BSA)
-
Unlabeled oleoyl-CoA
-
Cholesterol
-
TLC plates (silica gel G)
-
Solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Microsome Isolation: Homogenize cells or tissue in ice-cold ACAT homogenization buffer with protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer.[6]
-
Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing BSA and cholesterol.
-
Inhibitor Treatment: Add this compound at various concentrations (a dose-response curve is recommended, e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO). Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Lipid Extraction: Terminate the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.
-
Thin Layer Chromatography (TLC): Spot the lipid-containing lower phase onto a TLC plate and develop the plate using the chosen solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cholesteryl ester formed and determine the inhibitory effect of this compound. The IC50 value can be calculated from the dose-response curve.
Cellular Cholesterol Esterification Assay
This assay measures the rate of cholesterol esterification in intact cells.
Materials:
-
Cultured cells (e.g., macrophages like RAW 264.7 or a cell line relevant to the research question)
-
This compound
-
[3H]Oleic acid complexed to BSA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hexane:isopropanol (3:2, v/v)
-
TLC plates and solvent system as above
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control.
-
Radiolabeling: Add [3H]oleic acid complexed to BSA to the cell culture medium and incubate for a specific period (e.g., 1-4 hours) to allow for its uptake and incorporation into cholesteryl esters.[7]
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove excess radiolabel. Lyse the cells and extract the total lipids using a solvent mixture like hexane:isopropanol.
-
TLC and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the in vitro assay protocol.
-
Data Analysis: Determine the effect of this compound on the rate of cholesterol esterification in the cells.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway: ACAT and Cholesterol Esterification
Caption: The role of ACAT in cellular cholesterol esterification.
Signaling Pathway: Crosstalk between NF-κB and Cholesterol Metabolism
Caption: Interplay between NF-κB signaling and cholesterol metabolism.
Experimental Workflow: Cellular Cholesterol Esterification Assay
Caption: Workflow for assessing this compound's effect on cellular cholesterol esterification.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table structure is recommended for organizing and presenting findings from the described experiments.
| Parameter | This compound | Control Compound (e.g., known ACATi) | Vehicle Control |
| ACAT1 IC50 (µM) | To be determined | Value | N/A |
| ACAT2 IC50 (µM) | To be determined | Value | N/A |
| Cellular Cholesterol Esterification (% of Control) | To be determined | Value | 100% |
| NF-κB Reporter Activity (% of Control) | To be determined | Value | 100% |
Conclusion
This compound presents itself as a promising research tool for scientists in the fields of lipid metabolism and inflammation. Its dual inhibitory effect on ACAT and NF-κB provides a unique opportunity to explore the nexus of these two critical cellular pathways. The experimental protocols and frameworks provided in this guide offer a starting point for researchers to meticulously characterize the effects of this compound and to further unravel the complex regulation of cholesterol homeostasis and its interplay with inflammatory signaling. Further investigation, particularly the determination of its isoform-specific IC50 values, will be crucial in fully elucidating its potential as a selective chemical probe.
References
- 1. Cholesterol Esterification [sigmaaldrich.com]
- 2. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | Sciety [sciety.org]
- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Acat-IN-6 in Mouse Models of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of atherosclerosis, the ACAT1 isoform is highly expressed in macrophages within atherosclerotic lesions, contributing to the formation of foam cells, a hallmark of these plaques.[1][2][3] The inhibition of ACAT is, therefore, a therapeutic strategy of considerable interest for the treatment of atherosclerosis. These application notes provide a detailed guide on the use of ACAT inhibitors, exemplified by compounds such as F1394, in preclinical mouse models of atherosclerosis. While the specific compound "Acat-IN-6" is not extensively documented in the available literature, the principles and protocols outlined here for potent ACAT inhibitors are directly applicable.
Mechanism of Action:
ACAT inhibitors block the esterification of intracellular free cholesterol. In the context of atherosclerosis, this has several potential downstream effects. By preventing the formation of cholesteryl esters within macrophages, ACAT inhibition is intended to reduce the transformation of these cells into foam cells, thereby limiting the growth of atherosclerotic plaques.[4][5] However, it is crucial to note that complete deficiency of ACAT1 can lead to an accumulation of toxic free cholesterol, potentially exacerbating atherosclerosis.[4][5] Therefore, partial inhibition of ACAT is considered a more viable therapeutic approach, aiming to reduce foam cell formation without causing cellular toxicity.[1][6][7]
Signaling Pathway of ACAT in Macrophage Foam Cell Formation
Caption: ACAT1 pathway in macrophage foam cell formation.
Experimental Protocols
A widely used and effective model for studying atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse.[8] These mice, when fed a high-fat, "Western-type" diet, spontaneously develop atherosclerotic lesions that share similarities with human plaques.
1. Animal Model and Diet:
-
Mouse Strain: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are recommended.[8]
-
Age and Sex: Start experiments with 8-week-old male mice, as they tend to develop more consistent lesions.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: To induce atherosclerosis, feed the mice a Western-type diet containing 21% fat and 0.15% cholesterol.
2. Administration of this compound (using F1394 as a reference):
-
Formulation: The ACAT inhibitor can be incorporated directly into the Western-type diet chow. This ensures consistent and continuous administration.
-
Dosage: Based on studies with the ACAT inhibitor F1394, two doses are suggested for comparison: a low dose of 300 mg/kg of food and a high dose of 900 mg/kg of food.[1][2]
-
Control Group: A control group of ApoE-/- mice should receive the Western-type diet without the ACAT inhibitor.
-
Treatment Duration: A treatment period of 12 to 17 weeks is typically sufficient to observe significant effects on the development of atherosclerotic lesions.[1][2][9]
3. Assessment of Atherosclerosis:
At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
En Face Analysis of the Aorta:
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.
-
Capture high-resolution images of the stained aorta.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Histological Analysis of the Aortic Root:
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Prepare serial cryosections (10 µm thick) of the aortic root.
-
Stain sections with Oil Red O and hematoxylin to visualize lesion lipids and cellularity.
-
Perform immunohistochemistry to identify specific cell types within the plaque, such as macrophages (using antibodies against Mac-3 or CD68).
-
Quantify the lesion area and the macrophage-positive area in the aortic root sections.
-
Experimental Workflow
Caption: Experimental workflow for this compound in mouse models.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies with the ACAT inhibitor F1394 in ApoE-/- mice.
Table 1: Effect of ACAT Inhibition on Aortic Lesion Area
| Treatment Group | Dosage (mg/kg in diet) | Treatment Duration (weeks) | Aortic Sinus Lesion Area (mm²) (Mean ± SEM) | Percent Reduction vs. Control | Reference |
| Control | 0 | 17 | 0.69 ± 0.06 | - | [1][2] |
| Low Dose | 300 | 17 | 0.42 ± 0.05 | 39% | [1][2] |
| High Dose | 900 | 17 | 0.38 ± 0.04 | 45% | [1][2] |
Table 2: Effect of ACAT Inhibition on Aortic Surface Lipid Staining (En Face)
| Treatment Group | Dosage (mg/kg in diet) | Treatment Duration (weeks) | Aortic Surface Lipid Staining (%) (Mean ± SEM) | Percent Reduction vs. Control | Reference |
| Control | 0 | 17 | 20.0 ± 2.8 | - | [1][2] |
| Low Dose | 300 | 17 | 10.8 ± 1.9 | 46% | [1][2] |
| High Dose | 900 | 17 | 7.6 ± 1.5 | 62% | [1][2] |
Table 3: Effect of ACAT Inhibition on Lesional Macrophage Content
| Treatment Group | Dosage (mg/kg in diet) | Treatment Duration (weeks) | Reduction in Macrophage Immunostaining (%) | Reference |
| Low Dose | 300 | 17 | 61% | [1][2] |
| High Dose | 900 | 17 | 83% | [1][2] |
Partial inhibition of ACAT with compounds like F1394 has demonstrated significant anti-atherosclerotic effects in ApoE-deficient mice without overt toxicity.[1][2][7] The protocols and expected outcomes detailed in these application notes provide a robust framework for investigating the therapeutic potential of this compound and other novel ACAT inhibitors in preclinical models of atherosclerosis. Careful quantification of lesion size, composition, and cellularity is essential for a thorough evaluation of efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Acyl-CoA:cholesterol acyltransferase inhibition reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Massive xanthomatosis and altered composition of atherosclerotic lesions in hyperlipidemic mice lacking acyl CoA:cholesterol acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amyloid-Beta Production Using Acat-IN-6
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1][2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases.[3] A growing body of evidence links cholesterol metabolism to the pathogenesis of AD.[4][5] Specifically, the enzyme Acyl-coenzyme A: cholesterol acyltransferase (ACAT), which converts free cholesterol into cholesteryl esters for storage, has emerged as a key regulator of Aβ production.[2][4] ACAT1 is the primary isoenzyme in the brain.[6] Inhibition of ACAT has been shown to reduce Aβ generation in both cellular and animal models, making ACAT inhibitors valuable tools for AD research.[1][7][8]
This document provides detailed application notes and protocols for using Acat-IN-6, a representative ACAT inhibitor, to study its effects on amyloid-beta production. The methodologies are based on established findings for potent ACAT inhibitors like CP-113,818 and CI-1011.
Mechanism of Action: ACAT Inhibition and Aβ Reduction
ACAT is an endoplasmic reticulum (ER)-resident enzyme that plays a crucial role in maintaining cellular cholesterol homeostasis.[4][9] By converting free cholesterol to cholesteryl esters, ACAT regulates the distribution of cholesterol within the cell.[2][4] Inhibition of ACAT activity leads to a decrease in cholesteryl ester levels and alters the distribution of intracellular cholesterol.[9] This change in the lipid environment is believed to indirectly modulate the processing of APP.[1] The precise mechanism is not fully elucidated but appears to involve affecting the maturation and trafficking of APP, thereby reducing its cleavage by β- and γ-secretases and lowering the production of Aβ peptides.[10] Unlike statins, which lower total cholesterol levels, ACAT inhibitors primarily affect the distribution between free and esterified cholesterol pools.[1]
Figure 1: Simplified signaling pathway of ACAT inhibition by this compound to reduce Aβ production.
Quantitative Data Summary
The following tables summarize the effects of ACAT inhibitors on key biomarkers related to Alzheimer's disease pathology, based on published studies with compounds such as CP-113,818, CI-1011, and ACAT1 gene knockdown models.
Table 1: Effects of ACAT Inhibition on Amyloid-Beta and APP Fragments
| Model System | Treatment | Aβ₄₀ Reduction | Aβ₄₂ Reduction | APP-CTF Reduction | Reference |
| hAPPFAD Mice | CP-113,818 (2 months) | 90% (insoluble) | 96% (insoluble) | Yes | [4] |
| CHO/APP751 Cells | CI-1011 (96 hours) | Concentration-dependent | Concentration-dependent | Yes (α- and β-CTFs) | [7] |
| Human H4 Neuroglioma Cells | ACAT1 RNAi (~50% knockdown) | - | 28% (secreted) | 48% (β-CTF), 27% (α-CTF) | [4][9] |
| 3xTg-AD Mice | ACAT1 Gene Ablation | - | Yes | 37% (hCTFβ) | [3][10] |
Table 2: Effects of ACAT Inhibition on Cholesterol and Cognitive Function
| Model System | Treatment | Brain CE Reduction | Serum Cholesterol Reduction | Cognitive Improvement | Reference |
| hAPPFAD Mice | CP-113,818 (2 months) | 86% | 29% | Yes (Morris Water Maze) | [4] |
| 3xTg-AD Mice | ACAT1 Gene Ablation | - | - | Yes | [10] |
| Aged hAPP Mice | CI-1011 (2 months) | >70% | Not specified | Implied by pathology reversal | [7] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Aβ Production in a Cellular Model
This protocol describes the use of this compound to assess its impact on Aβ production in a cell line overexpressing human APP, such as CHO/APP751 or H4 neuroglioma cells.
Materials:
-
CHO cells stably expressing human APP751 (CHO/APP751)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Conditioned medium collection tubes
-
Human Aβ40 and Aβ42 ELISA kits
-
BCA protein assay kit
-
Antibodies for Western Blot: anti-APP C-terminal, anti-GAPDH
Workflow:
Figure 2: Experimental workflow for in vitro analysis of this compound effects on Aβ production.
Procedure:
-
Cell Culture: Seed CHO/APP751 cells in 6-well plates at a density that allows for 70-80% confluency at the end of the experiment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for a period of 96 hours to allow for significant effects on APP processing.[7]
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well. Centrifuge to remove cell debris and store the supernatant at -80°C for ELISA analysis.
-
Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, incubate on ice, and centrifuge to collect the supernatant (cell lysate). Determine the total protein concentration using a BCA assay.
-
-
Aβ Quantification (ELISA): Use commercial ELISA kits to measure the concentrations of human Aβ40 and Aβ42 in the collected conditioned medium, following the manufacturer’s instructions.
-
APP-CTF Analysis (Western Blot):
-
Separate equal amounts of protein from the cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the C-terminus of APP to detect full-length APP and its C-terminal fragments (CTFs).
-
Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
-
Protocol 2: In Vivo Study of Aβ Reduction in a Transgenic Mouse Model
This protocol outlines a study using an AD transgenic mouse model (e.g., hAPPFAD) to evaluate the efficacy of this compound in reducing brain amyloid pathology.
Materials:
-
hAPP transgenic mice (e.g., carrying Swedish and London mutations)
-
This compound
-
Vehicle control
-
Method for drug delivery (e.g., implantable slow-release pellets or oral gavage)
-
Brain homogenization buffer
-
ELISA kits for human Aβ40 and Aβ42
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies)
Workflow:
Figure 3: Experimental workflow for in vivo evaluation of this compound in an AD mouse model.
Procedure:
-
Animal Dosing: Treat 4- to 6-month-old hAPP transgenic mice with this compound or a placebo for 2 months.[4][7] Administration can be achieved via implantable biopolymer pellets for constant drug levels.[7]
-
Behavioral Analysis (Optional): Before the end of the treatment period, assess spatial learning and memory using a test such as the Morris Water Maze.[4]
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect blood for plasma analysis and harvest the brains. Divide the brain sagittally; use one hemisphere for biochemical analysis and fix the other for histology.
-
Biochemical Analysis:
-
Homogenize one brain hemisphere in a series of buffers to sequentially extract soluble and insoluble (e.g., guanidine-extractable) proteins.
-
Quantify insoluble Aβ40 and Aβ42 levels in the brain extracts using specific ELISAs. These fractions are most representative of plaque-associated amyloid.[4]
-
Measure cholesteryl ester (CE) levels in the brain homogenates to confirm the pharmacological effect of this compound. A significant reduction (e.g., >70%) is expected.[7]
-
-
Immunohistochemistry:
-
Section the fixed brain hemisphere.
-
Perform immunohistochemical staining using an antibody specific for Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Capture images of relevant brain regions (e.g., cortex and hippocampus) and quantify the amyloid plaque burden using image analysis software.
-
This compound, as a representative ACAT inhibitor, serves as a powerful research tool to investigate the link between cholesterol metabolism and Alzheimer's disease pathology. The protocols described here provide a framework for assessing its efficacy in reducing Aβ production and amyloid plaque burden in both in vitro and in vivo models. Such studies are crucial for validating ACAT as a therapeutic target and for the development of novel disease-modifying therapies for Alzheimer's disease.[5]
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibition and amyloid beta reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT1 as a Therapeutic Target and its Genetic Relationship with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 7. The Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitor CI-1011 Reverses Diffuse Brain Amyloid Pathology in Aged Amyloid Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acat-IN-6 in High-Throughput Screening
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2] This process is central to cholesterol homeostasis. In mammals, two isoforms of this enzyme exist: ACAT1, which is found ubiquitously in various tissues including macrophages and adrenal glands, and ACAT2, which is primarily expressed in the liver and intestines.[1][2][3] The role of ACAT in cholesterol metabolism makes it a significant therapeutic target for diseases characterized by lipid dysregulation. Inhibition of ACAT can reduce intestinal cholesterol absorption and prevent the formation of foam cells in arterial walls, a key event in the development of atherosclerosis.[2][4] Consequently, ACAT inhibitors are being investigated for treating hyperlipidemia, atherosclerosis, and even Alzheimer's disease.[5][6][7]
Acat-IN-6 is a known inhibitor of ACAT.[8] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel ACAT inhibitors. The protocols outlined below describe a primary screening assay to measure ACAT inhibition and a secondary target engagement assay to confirm the direct interaction of compounds with the ACAT protein in a cellular environment.
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors block the enzymatic activity of ACAT1 and/or ACAT2, preventing the conversion of cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to a decrease in the intracellular pool of stored cholesterol. Selective inhibition of ACAT2 is often a primary goal in drug discovery, as this isoform is key to the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver.[3][9]
Data Presentation
Quantitative analysis is crucial for comparing the potency and selectivity of different ACAT inhibitors. The data below provides context for evaluating new compounds like this compound.
Table 1: Potency of Selected ACAT Inhibitors
| Compound | Target Isoform(s) | IC50 (µM) | Notes |
| Pyripyropene A | ACAT2 selective | 0.64 | Does not significantly inhibit ACAT1.[10] |
| Oleic acid anilide | ACAT1 / ACAT2 | Not specified | Non-selective inhibitor.[10] |
| Nevanimibe | ACAT1 / ACAT2 | 0.71 (for ACAT2) | A general, non-isoform-selective inhibitor.[11] |
| This compound | ACAT | TBD | To be determined via HTS assay. |
(TBD: To Be Determined)
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay for ACAT Inhibition (Fluorescence-Based)
This cell-based assay quantifies ACAT activity by measuring the uptake and esterification of a fluorescently labeled cholesterol analog, NBD-cholesterol. It is a robust method suitable for screening large compound libraries in a 96-well or 384-well format.[9][12]
Principle
HepG2 cells, which endogenously express ACAT2, are incubated with test compounds (like this compound) and NBD-cholesterol. ACAT esterifies the NBD-cholesterol, and the resulting fluorescent cholesteryl esters accumulate in intracellular lipid droplets. The inhibition of ACAT activity is measured by a reduction in the fluorescence signal.
Materials
-
HepG2 cells
-
96-well, black, clear-bottom tissue culture plates
-
Culture Medium: DMEM with 10% FBS
-
NBD-22-labeled cholesterol
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive Control: A known ACAT inhibitor (e.g., Nevanimibe)
-
Negative Control: DMSO
-
Fluorescence microplate reader (Excitation: 488 nm, Emission: 535 nm)[9]
Workflow Diagram
Procedure
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10⁴ cells per well and incubate overnight.[9]
-
Compound Addition: The next day, replace the medium. Add test compounds (e.g., this compound) to the desired final concentration (e.g., 25 µM).[9] Include wells for a positive control inhibitor and a negative control (DMSO vehicle).
-
Substrate Addition: Add NBD-22-labeled cholesterol to each well to a final concentration of 0.5 µg/mL.[9]
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[9]
-
Fluorescence Measurement: After incubation, wash the cells to remove non-internalized substrate. Measure the intracellular fluorescence using a microplate reader at excitation and emission wavelengths of 488 nm and 535 nm, respectively.[9]
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Sample) / (Fluorescence of Negative Control - Fluorescence of Positive Control)] x 100
Protocol 2: Secondary Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
After identifying hits from the primary screen, CETSA is used to verify that the compounds directly bind to the ACAT protein within the complex environment of the cell.[13] This assay does not require any modification to the protein or compound.[14]
Principle
The binding of a ligand (e.g., this compound) to its target protein (ACAT) typically increases the protein's thermal stability. In CETSA, cells treated with the compound are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[13][15] The amount of soluble ACAT remaining at each temperature is then quantified, typically by Western Blot.
Materials
-
HEK293 cells (or other suitable cell line)
-
Test compound (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western Blotting equipment
-
Primary antibody specific to ACAT1 or ACAT2
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Workflow Diagram
Procedure
-
Cell Treatment: Culture cells to near confluency. Treat one set of cells with the test compound (e.g., 10 µM this compound) and another set with DMSO (vehicle control) for 1 hour at 37°C.[16]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3-5 minutes using a thermocycler (e.g., a gradient from 40°C to 70°C).[16] Cool immediately on ice.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific for the ACAT isoform of interest.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble ACAT relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature for the compound-treated cells indicates target engagement.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|CAS 454203-45-3|DC Chemicals [dcchemicals.com]
- 9. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acat-IN-6 not dissolving in DMSO solutions
Welcome to the technical support center for Acat-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT). It also demonstrates potent inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription. The compound has a molecular weight of 573.79 g/mol and a molecular formula of C₃₁H₄₇N₃O₅S.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and similar small molecule inhibitors to create stock solutions.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability.
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C. A datasheet for a similar compound suggests that a DMSO stock solution can be stored for up to two weeks at 4°C, but colder temperatures are recommended for longer-term storage to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: My this compound is not dissolving in DMSO. What could be the issue?
Several factors can contribute to the difficulty in dissolving this compound in DMSO. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve issues with dissolving this compound in DMSO.
Problem: this compound powder is not dissolving or is forming a precipitate in DMSO.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Purity and Handling | The compound may have absorbed moisture or may not have been handled properly upon receipt. | Before opening the vial for the first time, centrifuge it briefly to ensure all the powder is at the bottom. |
| DMSO Quality | DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in DMSO can significantly reduce its ability to dissolve many organic compounds. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Once opened, store the DMSO bottle with the cap tightly sealed and consider using a desiccant. |
| Insufficient Mixing | The compound may require more energy to dissolve completely. | After adding the DMSO to the vial, vortex the solution vigorously for 1-2 minutes. |
| Low Temperature | Dissolution can be an endothermic process, and ambient temperature may not be sufficient. | Gently warm the solution in a water bath set to 37-50°C for 10-15 minutes. Swirl the vial periodically. Do not overheat, as it may degrade the compound. |
| Inadequate Sonication | The compound may have formed aggregates that are difficult to break up with simple mixing. | Place the vial in an ultrasonic bath for 15-30 minutes. This can help to break apart any clumps of powder and increase the surface area for dissolution. |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a stock solution at a concentration that is higher than the solubility limit of this compound in DMSO. | While a specific solubility value for this compound is not readily available, for similar ACAT inhibitors, stock solutions are often prepared in the range of 10-50 mM. If you are trying to make a more concentrated solution, consider preparing a lower concentration stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Preparation: Bring the vial of this compound powder and the DMSO to room temperature. Briefly centrifuge the this compound vial to collect all the powder at the bottom.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.74 mg of this compound in 1 mL of DMSO.
-
Calculation: 573.79 g/mol (MW of this compound) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.00574 g = 5.74 mg
-
-
Dissolution:
-
Carefully weigh out the required amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
-
Troubleshooting Dissolution:
-
If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Alternatively, or in addition, place the vial in a sonicator bath for 15-30 minutes.
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound for In Vitro Cell-Based Assays
Problem: The this compound stock solution precipitates when diluted in aqueous cell culture media.
Recommendation: To avoid precipitation, it is crucial to perform serial dilutions and ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%).
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, if your stock is 10 mM and your final desired concentration in the well is 10 µM, you might first dilute the stock to 1 mM in DMSO.
-
Final Dilution: Directly add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. Pipette up and down gently to mix. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Example: To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. You can add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
-
Control: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Signaling Pathways and Experimental Workflows
ACAT Signaling Pathway
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol homeostasis, while ACAT2 is primarily found in the liver and intestines and is involved in the assembly and secretion of lipoproteins.
Caption: ACAT pathway showing cholesterol uptake and esterification.
NF-κB Signaling Pathway
This compound also inhibits NF-κB mediated transcription. The NF-κB signaling pathway plays a critical role in regulating immune and inflammatory responses. There are two main pathways: the canonical and non-canonical pathways.
Caption: Overview of the canonical NF-κB signaling pathway.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound dissolution.
Technical Support Center: Optimizing Acat-IN-6 Concentration for IC50 Determination
Welcome to the technical support center for optimizing the use of ACAT inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of ACAT inhibitors, with a focus on principles applicable to compounds like Acat-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ACAT inhibitors?
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1][2][3] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues, including macrophages, adrenal glands, and brain, while ACAT2 is primarily expressed in the liver and intestines.[1][3] By inhibiting ACAT, these compounds prevent the esterification and subsequent storage of excess cholesterol in cells.[1][2] This mechanism is of interest in various diseases, including atherosclerosis and certain cancers.[1][2][3]
Q2: Which ACAT isoform should I target?
The choice of targeting ACAT1 versus ACAT2 depends on your research goals. ACAT1 is a major isozyme in macrophages and is implicated in the formation of foam cells within atherosclerotic lesions.[4] Selective inhibition of ACAT1 may therefore be relevant for studying atherosclerosis. ACAT2 is primarily involved in the assembly and secretion of lipoproteins in the liver and intestine.[5] Selective inhibition of ACAT2 may be more relevant for studies focused on hypercholesterolemia.[5] Some inhibitors, like Avasimibe, inhibit both isoforms.[6][7]
Q3: What are some common starting concentrations for ACAT inhibitors in IC50 experiments?
The optimal concentration range for an IC50 experiment depends on the specific inhibitor and the assay system. However, based on published data for known ACAT inhibitors, a broad starting range is advisable. For a potent inhibitor like K-604 (a selective ACAT1 inhibitor), concentrations in the nanomolar to low micromolar range are appropriate, as its reported IC50 is around 0.45 µM for ACAT1.[4][8][9] For a dual inhibitor like Avasimibe, a wider range covering low to high micromolar concentrations would be necessary, as its IC50 values are reported to be 24 µM for ACAT1 and 9.2 µM for ACAT2 in enzymatic assays.[6][7] It is recommended to perform a pilot experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to narrow down the effective range for your specific compound and experimental setup.
Q4: How do I choose between a biochemical and a cell-based assay for IC50 determination?
Biochemical and cell-based assays provide different types of information.
-
Biochemical assays (e.g., using isolated microsomes) measure the direct inhibitory effect of the compound on the ACAT enzyme activity.[10] These assays are useful for determining the intrinsic potency of an inhibitor without the complexities of cellular uptake, metabolism, or off-target effects.
-
Cell-based assays (e.g., using macrophage or liver cell lines) measure the inhibitor's efficacy in a more physiologically relevant context.[5][11] These assays account for factors like cell permeability and stability of the compound within the cell. The IC50 value from a cell-based assay is often a better predictor of a compound's potential in vivo efficacy.
The choice depends on the stage of your research. Biochemical assays are often used in initial screening, while cell-based assays are crucial for lead optimization and understanding cellular activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| No inhibition observed even at high concentrations | Inhibitor instability, poor cell permeability, or incorrect assay conditions. | Check the stability of your inhibitor in the assay medium and under your experimental conditions (light, temperature). For cell-based assays, consider using a different cell line or a permeabilizing agent (with proper controls). Verify the activity of your enzyme and the concentration of your substrate in a biochemical assay. |
| Inconsistent IC50 values across experiments | Variation in cell passage number, cell confluency, or incubation time. | Use cells within a consistent and low passage number range. Seed cells to reach a specific confluency at the time of treatment. Standardize the incubation time with the inhibitor across all experiments. |
| "U-shaped" dose-response curve (stimulation at low concentrations) | Off-target effects of the compound or cellular stress responses. | This can sometimes be observed. Carefully analyze your data and consider if the stimulatory effect is reproducible and significant. You may need to fit your data to a more complex model or focus on the inhibitory part of the curve for IC50 calculation. |
| Precipitation of the inhibitor in the culture medium | Poor solubility of the compound at higher concentrations. | Determine the maximum soluble concentration of your inhibitor in the assay medium. Use a suitable solvent (like DMSO) at a final concentration that is non-toxic to the cells (typically <0.5%). If precipitation is still an issue, you may need to modify the formulation or use a different inhibitor. |
Data Presentation
Table 1: IC50 Values of Common ACAT Inhibitors
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Cell Type | Reference(s) |
| Avasimibe (CI-1011) | ACAT1/ACAT2 | ACAT1: 24 µMACAT2: 9.2 µM | 0.479 µM | HepG2 | [6][12] |
| 3.3 µM (unspecified ACAT) | 0.479 µM | Rat Macrophages | [12][13] | ||
| K-604 | ACAT1 selective | ACAT1: 0.45 µMACAT2: 102.85 µM | 68.0 nM | Human Monocyte-derived Macrophages | [4][8] |
| Pactimibe (CS-505) | ACAT1/ACAT2 | ACAT1: 4.9 µMACAT2: 3.0 µM | 2.7 µM | Macrophages | [14] |
| 4.7 µM | THP-1 cells | [14] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a Microsomal Assay
This protocol describes the determination of an ACAT inhibitor's IC50 using liver microsomes as a source of the enzyme and a fluorescence-based method to measure CoA release.
Materials:
-
Liver microsomes (from a relevant species)
-
ACAT inhibitor stock solution (in DMSO)
-
Oleoyl-CoA
-
Cholesterol
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Taurocholate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Fluorescent probe for CoA detection
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Mixed Micelles: Prepare micelles containing cholesterol and POPC in the assay buffer with taurocholate.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the ACAT inhibitor stock solution in the assay buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the prepared mixed micelles, the diluted inhibitor solutions, and the liver microsomes. Incubate for 10 minutes at 37°C.
-
Initiate the Reaction: Start the enzymatic reaction by adding Oleoyl-CoA to each well. Incubate for 10-30 minutes at 37°C.
-
Terminate the Reaction: Stop the reaction by adding a solution of 10% SDS.
-
Detect CoA Production: Add the fluorescent probe for CoA detection according to the manufacturer's instructions.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination using a Macrophage Foam Cell Formation Assay
This protocol outlines a method to determine the IC50 of an ACAT inhibitor by measuring its effect on cholesterol esterification in a macrophage cell line (e.g., J774 or THP-1).
Materials:
-
Macrophage cell line (e.g., J774)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ACAT inhibitor stock solution (in DMSO)
-
Acetylated LDL (AcLDL) or another source of cholesterol
-
[³H]-Oleic acid complexed to BSA
-
96-well cell culture plate
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed the macrophage cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Cell Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the ACAT inhibitor. Include a DMSO-only control.
-
Induce Foam Cell Formation: Add AcLDL to the wells to load the cells with cholesterol.
-
Label with [³H]-Oleic Acid: Add [³H]-oleic acid-BSA complex to each well and incubate for 4-6 hours to allow for the esterification of cholesterol.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Separation of Lipids: Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify Cholesteryl Esters: Scrape the portion of the TLC plate corresponding to cholesteryl esters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol esterification for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
ACAT Signaling Pathway
Caption: Role of ACAT in cellular cholesterol esterification and storage.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of an ACAT inhibitor.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of IC50 experiments.
References
- 1. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Potential Off-Target Effects of ACAT Inhibitors in Neuronal Cells
Disclaimer: Information regarding a specific compound designated "Acat-IN-6" is not publicly available. This technical support guide provides general information and troubleshooting strategies for researchers investigating the potential off-target effects of novel acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors in neuronal cells, based on the known functions of ACAT and established methodologies for off-target screening.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ACAT in neuronal cells?
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an enzyme that resides in the endoplasmic reticulum and is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] In the brain, the predominant isoform is ACAT1.[2][3] By regulating the amount of free cholesterol in cellular membranes, ACAT1 can influence a variety of cellular processes, including signal transduction and the generation of amyloid-β (Aβ) peptide, which is a hallmark of Alzheimer's disease.[1][2][4]
Q2: What are the expected on-target effects of an ACAT inhibitor in neuronal cells?
The primary on-target effect of an ACAT inhibitor is the reduction of cholesteryl ester formation.[2] This leads to an increase in the pool of free cholesterol within the cell, which can, in turn, modulate the processing of amyloid precursor protein (APP) and reduce the production of Aβ.[1][5] Therefore, a key expected outcome is a decrease in secreted Aβ levels in neuronal cell cultures.
Q3: What are potential, though not definitively known, off-target effects of small molecule ACAT inhibitors in neuronal cells?
While specific off-target effects are compound-dependent, researchers should be aware of potential general liabilities. These could include, but are not limited to:
-
Cytotoxicity: Inhibition of other essential enzymes or disruption of cellular homeostasis could lead to cell death.
-
Alterations in Neurite Outgrowth: Changes in lipid metabolism and membrane composition can impact neuronal morphology.[6][7]
-
Neuroinflammation: Effects on glial cells (astrocytes and microglia) could trigger inflammatory responses.[8]
-
Kinase Inhibition: Many small molecule inhibitors can have off-target effects on various kinases, which are crucial for neuronal signaling.
Q4: How can I distinguish between on-target and off-target effects?
Distinguishing between on-target and off-target effects is a critical step in compound validation. Key strategies include:
-
Using multiple, structurally distinct ACAT inhibitors: If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic validation: Using techniques like siRNA or CRISPR to knockdown ACAT1 should phenocopy the effects of the inhibitor.
-
Rescue experiments: If the observed phenotype is due to ACAT inhibition, it might be reversible by adding exogenous cholesteryl esters or other downstream metabolites.
-
Comprehensive off-target screening: Profiling the compound against a panel of kinases and other common off-target liabilities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected Neuronal Toxicity at Low Concentrations | The compound may be inhibiting a critical cellular process unrelated to ACAT. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Screen the compound against a cytotoxicity panel of common off-targets. 3. Assess markers of apoptosis and necrosis (e.g., caspase-3/7 activity, LDH release). |
| Inhibition of Neurite Outgrowth | The compound could be interfering with signaling pathways essential for neurite extension, such as those involving the cytoskeleton or growth factor receptors.[6][7] | 1. Quantify neurite length and branching in the presence of varying concentrations of the compound. 2. Investigate the phosphorylation status of key signaling proteins involved in neurite outgrowth (e.g., Akt, ERK). 3. Perform a kinase screen to identify potential off-target kinase inhibition. |
| Increased Inflammatory Cytokine Release from Co-cultured Glia | The compound might be activating inflammatory pathways in astrocytes or microglia.[8] | 1. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium. 2. Use purified neuronal and glial cultures to identify the cell type responsible for the inflammatory response. |
| No Reduction in Aβ Levels Despite Evidence of ACAT Inhibition | The experimental system may have compensatory mechanisms, or the compound could have off-target effects that counteract the expected outcome. | 1. Confirm ACAT inhibition directly using a cellular enzymatic assay. 2. Investigate other aspects of APP processing (e.g., levels of sAPPα and sAPPβ). 3. Consider that the link between ACAT inhibition and Aβ reduction may be context-dependent. |
Quantitative Data Summary
The following tables are templates with hypothetical data for illustrative purposes.
Table 1: In Vitro Potency and Cytotoxicity of a Hypothetical ACAT Inhibitor ("Compound X")
| Parameter | Value |
| ACAT1 IC50 (enzymatic assay) | 50 nM |
| Aβ42 Reduction EC50 (neuronal cells) | 200 nM |
| Neuronal Cytotoxicity CC50 (72h) | 10 µM |
| Selectivity Window (Cytotoxicity/Aβ EC50) | 50-fold |
Table 2: Kinase Selectivity Profile of "Compound X" (1 µM screen)
| Kinase | % Inhibition |
| GSK3β | 85% |
| CDK5 | 60% |
| ROCK2 | 45% |
| (other kinases) | <10% |
Experimental Protocols
1. Neuronal Cytotoxicity Assay (LDH Release)
-
Cell Plating: Plate primary neurons or iPSC-derived neurons in a 96-well plate at a density of 50,000 cells/well and culture for 5-7 days.
-
Compound Treatment: Treat cells with a serial dilution of the ACAT inhibitor (e.g., from 1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximal lysis.
-
LDH Assay: Collect the cell culture supernatant. Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Plot the dose-response curve and determine the CC50 value.
2. Neurite Outgrowth Assay
-
Cell Plating: Plate neurons at a low density on a suitable substrate (e.g., poly-L-lysine/laminin coated plates) to allow for clear visualization of neurites.
-
Compound Treatment: Immediately after plating or after allowing cells to attach, add the ACAT inhibitor at various concentrations.
-
Immunofluorescence Staining: After 2-3 days in culture, fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify the total neurite length per neuron and the number of branch points.
3. Kinase Profiling
-
Compound Submission: Submit the compound of interest to a commercial kinase profiling service.
-
Screening: The service will typically screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases.
-
Data Analysis: The results will be provided as the percentage of inhibition for each kinase. Follow-up dose-response assays should be performed for any significant hits to determine the IC50.
Visualizations
Caption: Simplified signaling pathway of ACAT1 in neuronal cells.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. brainxell.com [brainxell.com]
Troubleshooting Acat-IN-6 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve issues related to Acat-IN-6 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how might it induce toxicity?
This compound is an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). ACAT is an enzyme found in the endoplasmic reticulum that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By inhibiting ACAT, this compound prevents this esterification process. The primary mechanism of toxicity associated with ACAT inhibitors stems from the resulting accumulation of intracellular free cholesterol.[3][4] This buildup, particularly within the endoplasmic reticulum (ER) membrane, can induce ER stress, trigger apoptotic pathways, and ultimately lead to cell death.[5] Studies on other ACAT inhibitors have shown that this free cholesterol-induced cytotoxicity is a significant concern, especially in cell types that handle large amounts of cholesterol, like macrophages.[3][5]
Q2: My primary cells are showing low viability and signs of stress after this compound treatment. What is the likely cause?
The most probable cause is apoptosis induced by free cholesterol accumulation, a known effect of ACAT inhibition.[4][5] When ACAT is blocked, the cell's ability to safely store excess cholesterol is compromised. This leads to a toxic buildup of free cholesterol, which disrupts cellular membranes and organelles, particularly the ER.[5] This disruption initiates a cellular stress response that can activate pro-apoptotic signaling cascades, such as the Fas pathway and mitochondrial cytochrome C release, leading to programmed cell death.[3] It is also documented that this compound can potently inhibit NF-κB mediated transcription, which may contribute to its cellular effects.[6]
Q3: How can I determine if my cells are undergoing apoptosis versus necrosis?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. You can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases (e.g., Caspase-3, -7, -9) can confirm an apoptotic mechanism.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis). An increase in LDH activity in the supernatant suggests a necrotic or late apoptotic event.
Q4: My adherent primary cells are detaching from the culture plate after treatment. What does this indicate and what can I do?
Cell detachment is a common observation for cells undergoing stress or apoptosis. As cells initiate apoptosis, they lose their focal adhesions and round up before detaching.
Troubleshooting Steps:
-
Confirm Apoptosis: Use Annexin V/PI staining on both the detached (floating) and adherent cell populations to quantify cell death.
-
Optimize Seeding Density: Ensure you start with a healthy, confluent monolayer. Cells at an optimal density may better withstand a toxic challenge.
-
Use Coated Plates: If your primary cells are sensitive, consider using plates coated with extracellular matrix proteins like collagen, fibronectin, or poly-L-lysine to improve attachment.
-
Reduce Treatment Duration/Concentration: Perform a time-course and dose-response experiment to find a window where the desired inhibitory effect is achieved without excessive cell detachment and death.
Q5: Are there potential off-target effects of this compound that could contribute to toxicity?
While specific off-target effects for this compound are not extensively documented in the provided search results, off-target activity is a possibility with any small molecule inhibitor.[7][8] These are unintended interactions with other cellular proteins or pathways.[8] For instance, this compound is noted to be a potent inhibitor of NF-κB mediated transcription, which could be considered a secondary or off-target effect depending on the experimental context.[6] If you suspect off-target effects are confounding your results, consider using another ACAT inhibitor with a different chemical structure as a control to see if the same phenotype is observed.
Signaling Pathway and Workflow Diagrams
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 8. blog.addgene.org [blog.addgene.org]
Acat-IN-6 degradation and storage issues
Technical Support Center: Acat-IN-6
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (up to one week), stock solutions can be kept at -20°C.[1][2][3]
Q2: My this compound solution, prepared in an aqueous buffer for my experiment, has turned cloudy. What is the cause and how can I prevent this?
A: Cloudiness or precipitation in aqueous solutions often indicates that the solubility limit of this compound has been exceeded or that the compound is degrading. This compound, like many small molecules, has limited aqueous solubility. To prevent this, ensure the final concentration in your assay buffer does not surpass its solubility limit. It is also crucial to prepare aqueous solutions fresh for each experiment and avoid storing them for extended periods.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?
A: Yes, inconsistent results are a common symptom of compound instability. Degradation of this compound can lead to a decrease in its effective concentration and the formation of byproducts with unknown activities. To troubleshoot, verify the integrity of your stock solution using an analytical method like HPLC.[4] Additionally, ensure you are following the recommended handling and storage procedures to minimize degradation.[5][6]
Q4: How susceptible is this compound to degradation by light and temperature fluctuations?
A: this compound is sensitive to both light and elevated temperatures.[1][2][7] Exposure to direct sunlight or UV light can catalyze degradation.[2] Similarly, storing the compound at room temperature for extended periods or subjecting it to multiple freeze-thaw cycles can compromise its integrity. Always handle the compound under subdued light and maintain a consistent, cold storage chain.[2][7]
Q5: What is the best way to prepare a working solution of this compound for my experiments?
A: First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. To make a working solution, perform a serial dilution from the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer slowly while vortexing to prevent immediate precipitation. Prepare the final working solution immediately before use to ensure maximum potency.
Data & Stability Profiles
Quantitative data for this compound is summarized below to guide experimental design and proper handling.
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | Up to 12 months | Protect from light and moisture.[1][2] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 week | For short-term use only. |
| Working Solution | Aqueous Buffer | 4°C | < 12 hours | Prepare fresh daily; prone to precipitation. |
Table 2: Stability Under Stress Conditions (Aqueous Buffer, pH 7.4)
| Condition | Incubation Time | Remaining this compound (%) | Degradation Products Detected |
| 4°C, Protected from Light | 24 hours | 98% | Minor |
| 25°C, Protected from Light | 24 hours | 85% | Yes |
| 40°C, Protected from Light | 24 hours | 62% | Significant |
| 25°C, Exposed to UV Light | 4 hours | 71% | Yes |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify conditions that lead to the degradation of this compound, which is essential for developing stability-indicating analytical methods.[4]
1. Materials:
-
This compound solid powder
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV Detector
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
3. Application of Stress Conditions:
-
For each condition, dilute the stock solution to a final concentration of 100 µM in the appropriate stress solution.
-
Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute in PBS (pH 7.4). Incubate at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Dilute in PBS (pH 7.4). Expose to direct UV light (254 nm) for 4, 8, and 24 hours.
-
Control Sample: Dilute in PBS (pH 7.4). Store at 4°C, protected from light.
4. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by HPLC-UV.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Quantify the peak area of the parent this compound compound and any new peaks corresponding to degradation products.
5. Data Interpretation:
-
Calculate the percentage of remaining this compound at each time point relative to the control.
-
A significant decrease in the parent peak and the appearance of new peaks indicate degradation. This data helps establish the compound's stability profile.
Visual Guides & Workflows
Signaling Pathway
Caption: Simplified ACAT signaling pathway in cholesterol metabolism.
Experimental Workflow
Caption: Workflow for assessing this compound stability via forced degradation.
Troubleshooting Guide
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 6. automata.tech [automata.tech]
- 7. download.basf.com [download.basf.com]
Technical Support Center: Overcoming Resistance to Acat-IN-6 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Acat-IN-6, a potent and specific inhibitor of Acetyl-CoA Acetyltransferase 1 (ACAT1). As specific resistance mechanisms to this compound are still under investigation, this guide draws upon established knowledge of resistance to other ACAT1 inhibitors, such as avasimibe, and general principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ACAT1, an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] In many cancer types, ACAT1 is overexpressed, leading to an accumulation of cholesteryl esters, which contributes to cancer cell proliferation, migration, and survival.[1] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to an increase in free cholesterol, which can induce cell cycle arrest, apoptosis, and sensitization to other chemotherapeutic agents.[3][4]
Q2: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to ACAT1 inhibitors can arise from several mechanisms:
-
Upregulation of the Cholesterol Biosynthesis Pathway: Cancer cells may compensate for the inhibition of cholesterol esterification by increasing the de novo synthesis of cholesterol. This can be mediated by the upregulation of key enzymes in the cholesterol biosynthesis pathway.[5][6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of ACAT1 inhibition. Commonly implicated pathways include the PI3K/Akt and MAPK signaling cascades, which promote cell survival and proliferation.[3][4]
-
Alterations in Drug Target: While not yet documented for this compound, resistance to targeted therapies can arise from mutations in the drug target (ACAT1) that prevent inhibitor binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: Can this compound be used in combination with other therapies to overcome resistance?
Yes, combination therapy is a promising strategy. Preclinical studies with other ACAT1 inhibitors have shown synergistic effects when combined with:
-
Conventional Chemotherapies (e.g., Gemcitabine): ACAT1 inhibition can re-sensitize drug-resistant cancer cells to standard chemotherapy.[3]
-
Other Targeted Therapies (e.g., Imatinib): Combining ACAT1 inhibitors with other targeted agents can lead to enhanced anti-tumor effects.[3]
-
Immunotherapies: By modulating cholesterol metabolism in immune cells, ACAT1 inhibition may enhance the efficacy of immunotherapies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell death in response to this compound treatment. | 1. Development of resistance. 2. Suboptimal drug concentration. 3. Incorrect assay procedure. | 1. a) Perform a dose-response curve to confirm the shift in IC50. b) Analyze the expression of genes involved in cholesterol biosynthesis (e.g., HMGCR, SREBP2) via qRT-PCR. c) Assess the activation status of survival pathways (e.g., p-Akt, p-ERK) by Western blot. 2. Titrate this compound concentration to determine the optimal dose for your cell line. 3. Review and optimize your cell viability assay protocol. |
| No significant change in cholesteryl ester levels after treatment. | 1. Ineffective ACAT1 inhibition. 2. Rapid metabolic adaptation. | 1. a) Confirm ACAT1 protein expression in your cell line via Western blot. b) Verify the activity of your this compound stock. 2. Measure cholesteryl ester levels at earlier time points post-treatment. |
| Variable results between experiments. | 1. Inconsistent cell culture conditions. 2. Cell line heterogeneity. 3. Instability of this compound solution. | 1. Standardize cell seeding density, passage number, and media composition. 2. Consider single-cell cloning to establish a homogenous population. 3. Prepare fresh this compound solutions for each experiment from a frozen stock. |
Quantitative Data Summary
Table 1: IC50 Values of the ACAT Inhibitor Avasimibe in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) at 48h |
| U251 | 20.29[8][9] |
| U87 | 28.27[8][9] |
Table 2: Relative Abundance of ACAT1 and ACAT-2 Transcripts in Human Tissues
| Tissue | ACAT-2/ACAT-1 Ratio (Average) |
| Liver | 0.11 (ACAT-1 is ~9-fold more abundant)[10] |
| Duodenum | 3.0 (ACAT-2 is ~3-fold more abundant)[10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protein Expression Analysis: Western Blot for ACAT1
This protocol is for determining the expression level of ACAT1 protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ACAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary ACAT1 antibody overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of genes involved in cholesterol biosynthesis or drug resistance.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HMGCR, SREBP2, ABCG2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
qPCR Amplification: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.[12]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cholesterol Esterification Assay
This protocol measures the rate of cholesterol esterification in cells.
Materials:
-
Cholesterol/Cholesterol Ester-Glo™ Assay kit or similar
-
Cell lysis solution
-
Reagents for measuring total and free cholesterol
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells according to the assay kit's instructions.
-
Cholesterol Measurement:
-
Calculate Cholesteryl Ester Levels: Subtract the free cholesterol value from the total cholesterol value to determine the amount of cholesteryl esters.[3]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ACAT1, blocking cholesterol esterification and impacting cancer cell survival pathways.
Caption: Potential mechanisms leading to resistance against this compound in cancer cells.
Caption: A typical experimental workflow to study the effects of this compound and potential resistance.
References
- 1. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 2. Cholesterol Esterase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. promega.de [promega.de]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACAT1 Antibody (#44276) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-6 experimental variability and reproducibility
Disclaimer: Information regarding "Acat-IN-6" is limited in publicly available scientific literature. The following guidance is based on established principles and experimental data for well-characterized ACAT inhibitors. This information should serve as a general guide and may require optimization for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ACAT inhibitors like this compound?
This compound is presumed to be an inhibitor of the Acyl-CoA: cholesterol acyltransferase (ACAT) enzyme, also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, these compounds prevent the esterification and storage of excess cholesterol, leading to an increase in intracellular free cholesterol. This disruption of cholesterol homeostasis can impact various cellular processes, including membrane integrity and signaling pathways, which has therapeutic implications in diseases such as atherosclerosis, Alzheimer's disease, and cancer.
Q2: What are the known isoforms of ACAT, and does this compound target a specific one?
There are two main isoforms of ACAT:
-
ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in intracellular cholesterol homeostasis.
-
ACAT2: Primarily expressed in the intestines and liver, playing a key role in dietary cholesterol absorption and the assembly of lipoproteins.
Without specific data for this compound, it is crucial to determine its selectivity for ACAT1 versus ACAT2, as this can significantly influence its biological effects and potential off-target impacts. Some ACAT inhibitors have failed in clinical trials due to a lack of isoform specificity.
Q3: What kind of results can I expect from my in vitro experiments with an ACAT inhibitor?
Inhibition of ACAT in cell culture models can lead to several observable effects, including:
-
Reduced cholesteryl ester levels: A direct consequence of ACAT inhibition.
-
Increased free cholesterol: This can lead to cytotoxicity in some cell types due to the accumulation of free cholesterol in the endoplasmic reticulum and other membranes.
-
Decreased cell proliferation: Observed in various cancer cell lines.
-
Induction of apoptosis: Linked to ER stress caused by high levels of free cholesterol.
-
Modulation of signaling pathways: Affecting pathways related to cholesterol metabolism and cell survival.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Differences | Different cell lines can have varying levels of ACAT1 and ACAT2 expression and different sensitivities to cholesterol accumulation. Ensure you are using the same cell line and passage number across experiments. |
| Cell Density | Cell density at the time of treatment can affect the cellular response to the inhibitor. Optimize and maintain a consistent cell seeding density for all experiments. |
| Inhibitor Solubility and Stability | Poor solubility of the ACAT inhibitor in culture media can lead to inconsistent concentrations. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Test the stability of the compound in your experimental conditions. |
| Assay Method | The choice of viability or activity assay can influence the results. For example, some compounds may interfere with the readout of certain assays (e.g., MTT). Consider using an alternative assay (e.g., ATP-based) to confirm your findings. |
| Incubation Time | The duration of inhibitor treatment can significantly impact the observed effect. Perform a time-course experiment to determine the optimal incubation time for your cell line and assay. |
Issue 2: No significant effect on cell viability at expected concentrations.
| Potential Cause | Troubleshooting Steps |
| Low ACAT Expression in Cell Line | The cell line you are using may have very low endogenous ACAT expression, making it insensitive to the inhibitor. Verify ACAT1/ACAT2 expression levels in your chosen cell line via Western blot or qPCR. |
| Compound Inactivity | The inhibitor may be inactive or degraded. Verify the integrity and activity of your this compound stock. If possible, use a well-characterized ACAT inhibitor (e.g., Avasimibe) as a positive control. |
| Insufficient Incubation Time | The cytotoxic effects of ACAT inhibition can be delayed. Extend the incubation time to 48 or 72 hours to observe potential long-term effects. |
| Cellular Resistance Mechanisms | Some cells may have mechanisms to counteract the effects of increased free cholesterol, such as upregulating cholesterol efflux transporters. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Lack of Isoform Selectivity | The inhibitor may be targeting both ACAT1 and ACAT2, or other enzymes, leading to a complex biological response. If possible, perform isoform-specific activity assays or use knockout/knockdown cell lines to dissect the specific effects. |
| Free Cholesterol-Induced Toxicity | The observed effects may be a general consequence of cellular toxicity due to high free cholesterol levels rather than a specific pathway modulation. Include appropriate controls to assess cellular stress and apoptosis (e.g., TUNEL assay, caspase activation). |
| Compound-Specific Off-Target Effects | The chemical structure of this compound may have off-target interactions with other cellular proteins. Consider performing target engagement and profiling studies if unexpected results persist. |
Quantitative Data
The IC50 values for ACAT inhibitors can vary significantly based on the specific compound, the cell line used, and the assay conditions. Below is a summary of reported IC50 values for some known ACAT inhibitors to provide a reference range.
| Inhibitor | Cell Line | Assay Type | Reported IC50 |
| Avasimibe | - | ACAT Inhibition | 3.3 µM |
| RP-64477 | CaCo-2 (human intestinal) | ACAT Activity | 113 nM |
| HepG2 (human hepatic) | ACAT Activity | 503 nM | |
| THP-1 (human monocytic) | ACAT Activity | 180 nM | |
| Cyclandelate | Rat Hepatic | ACAT Activity | 80 µM |
Table 1: Reported IC50 values for various ACAT inhibitors. Note the variability across different compounds and cell types.
Experimental Protocols
Protocol 1: ACAT Activity Assay (Cell-Based)
This protocol is a general guideline for measuring ACAT activity in cultured cells treated with an inhibitor.
Materials:
-
Cultured cells (e.g., HepG2, THP-1)
-
This compound and a positive control inhibitor (e.g., Avasimibe)
-
Cholesterol
-
Cell lysis buffer
-
Cholesterol oxidase assay kit
-
BCA protein assay kit
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing a final cholesterol concentration of 10 µg/mL.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the cells for 6 hours at 37°C.
-
After incubation, wash the cells with PBS and lyse them.
-
Extract the cellular lipids using an appropriate method (e.g., Folch method).
-
Quantify the cellular cholesteryl ester levels using a cholesterol oxidase-based assay kit according to the manufacturer's instructions.
-
Determine the total protein concentration of the cell lysates using a BCA assay.
-
Normalize the cholesteryl ester levels to the total protein concentration.
-
Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic conversion of MTT to formazan.
Materials:
-
Cultured cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound. Include vehicle control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for ACAT Signaling Pathway Components
This protocol is for detecting changes in protein expression of key components in the ACAT signaling pathway.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACAT1, anti-ACAT2, anti-cleaved caspase-3, anti-CHOP, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and at the desired concentration.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Use a loading control like actin or GAPDH to normalize protein levels.
Visualizations
Caption: Simplified ACAT1 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Interpreting Unexpected Results with Acat-IN-6 Treatment
Notice: Information regarding a specific compound designated "Acat-IN-6" is not currently available in publicly accessible scientific literature. The following troubleshooting guide is based on the known mechanisms of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, the presumed target of a compound with this nomenclature. Researchers using novel or proprietary compounds should adapt these recommendations based on their internal data and the specific molecular characteristics of their agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACAT inhibitors?
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that resides in the endoplasmic reticulum and is responsible for converting free cholesterol into cholesteryl esters for storage.[1][2] By inhibiting ACAT, these compounds prevent this esterification process, leading to an increase in the intracellular free cholesterol pool. This can impact various cellular processes, including membrane composition and signaling pathways related to cholesterol metabolism.[1] There are two known isoforms of ACAT: ACAT1, which is found in various tissues including the brain and macrophages, and ACAT2, which is primarily expressed in the liver and intestines.[2]
Q2: What are the common expected outcomes of ACAT inhibitor treatment in a research setting?
Based on the function of ACAT, treatment with an inhibitor is generally expected to:
-
Decrease the formation and storage of cholesteryl esters.
-
Increase levels of intracellular free cholesterol.
-
In the context of Alzheimer's disease models, reduce the production of β-amyloid (Aβ) peptides.[1][3]
-
In atherosclerosis models, prevent the transformation of macrophages into foam cells.[2]
Q3: Are there known off-target effects associated with ACAT inhibitors?
While specific off-target effects would be compound-dependent, the general class of ACAT inhibitors could potentially influence other enzymes involved in lipid metabolism. It is crucial to assess the specificity of the inhibitor being used. Off-target effects in experimental settings can arise from a compound interacting with unintended proteins or pathways.[4][5]
Troubleshooting Unexpected Experimental Results
Scenario 1: No observable change in cholesteryl ester levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | - Verify the identity and purity of your this compound stock using analytical methods such as LC-MS. - Prepare fresh working solutions from a new stock of the compound. - Ensure proper storage conditions (temperature, light protection) as recommended by the manufacturer. |
| Suboptimal Assay Conditions | - Optimize the concentration of this compound used. Perform a dose-response curve to determine the IC50 in your specific cell line or assay system. - Ensure the treatment duration is sufficient to observe a change in cholesteryl ester levels. A time-course experiment is recommended. - Confirm that your assay for measuring cholesteryl esters is sensitive and validated. |
| Cell Line Resistance | - Different cell lines may have varying levels of ACAT expression or compensatory mechanisms. - Verify ACAT1 and/or ACAT2 expression in your cell line via Western blot or qPCR. - Consider using a different cell line with known high ACAT expression as a positive control. |
Scenario 2: Unexpected increase in cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - The compound may be interacting with pathways that promote cell survival or proliferation. - Perform a literature search for known off-target effects of similar chemical scaffolds. - Utilize techniques like thermal shift assays or chemical proteomics to identify potential off-target binders. |
| Alteration of Lipid Metabolism Favoring Growth | - Changes in free cholesterol levels can impact membrane fluidity and signaling. - Analyze the lipid profile of treated cells to understand broader changes in lipid metabolism. - Investigate key signaling pathways involved in cell proliferation (e.g., Akt, MAPK/ERK) via Western blotting. |
Scenario 3: Conflicting results between different assays (e.g., decreased Aβ in an ELISA but no change in a Western blot).
| Possible Cause | Troubleshooting Steps |
| Assay Specificity and Sensitivity | - Different assays may detect different forms or fragments of the target protein. - Ensure that the antibodies used in your Western blot and ELISA recognize the same epitope or that their specificities are well-characterized. - Validate your assay results with an orthogonal method, such as mass spectrometry-based detection of Aβ. |
| Post-Translational Modifications | - this compound treatment might be affecting the post-translational modification or cleavage of the target protein, which could alter antibody recognition in one assay but not another. - Investigate potential changes in protein phosphorylation, glycosylation, or ubiquitination. |
Experimental Protocols
Western Blot for ACAT1/2 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against ACAT1 or ACAT2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cholesteryl Ester Quantification Assay
-
Lipid Extraction: Extract total lipids from cell pellets using a 2:1 chloroform:methanol solution (Folch method).
-
Separation: Separate the lipid classes using thin-layer chromatography (TLC) with a hexane:diethyl ether:acetic acid (80:20:1) solvent system.
-
Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify using a cholesterol assay kit after elution. Alternatively, use a commercially available fluorescent assay kit for direct quantification from cell lysates.
Visualizing Experimental Logic and Pathways
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The canonical pathway of cholesterol esterification by ACAT and its inhibition.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 5. blog.addgene.org [blog.addgene.org]
Technical Support Center: Acat-IN-6 and ACAT Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Acat-IN-6" is not available in the public domain. This technical support center provides information based on the broader class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. The guidance, protocols, and data presented are derived from studies on well-documented ACAT inhibitors such as avasimibe (CI-1011) and F1394. Researchers using any specific ACAT inhibitor should adapt these recommendations based on their own experimental observations and the manufacturer's instructions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACAT inhibitors?
ACAT inhibitors block the activity of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[1][2] There are two main isoforms of this enzyme: ACAT1, which is found in various tissues including macrophages, and ACAT2, which is primarily located in the liver and intestines. By inhibiting ACAT, these compounds prevent the storage of cholesterol in lipid droplets and reduce the cholesteryl ester content in lipoproteins.[1]
Q2: I am observing increased cell death in my macrophage cultures after long-term treatment with an ACAT inhibitor. What could be the cause?
Prolonged inhibition of ACAT1 in macrophages can lead to the accumulation of free cholesterol within the cells.[1] This buildup can be cytotoxic, leading to apoptosis and potentially exacerbating inflammatory responses. This was a significant concern in clinical trials with some ACAT inhibitors.
Q3: My in vivo studies show an initial decrease in plasma cholesterol, but the effect seems to diminish over time. Is this a known phenomenon?
While not extensively documented as a classic resistance mechanism, some studies have hinted at compensatory responses to long-term ACAT inhibition. For instance, in certain pathological conditions like nephrotic syndrome, there can be an upregulation of hepatic ACAT.[3][4] It is plausible that chronic inhibition of ACAT could trigger feedback mechanisms that attempt to restore cholesterol homeostasis, potentially involving the upregulation of cholesterol biosynthesis or other lipid-modulating enzymes.
Q4: Are there isoform-selective ACAT inhibitors available?
Yes, the development of isoform-selective inhibitors has been a focus of research. For example, pyripyropene A has shown higher selectivity for ACAT2 over ACAT1.[5] The choice between a pan-inhibitor and an isoform-selective inhibitor will depend on the specific research question and the biological system being studied.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in ACAT Activity Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Substrate Concentration | Titrate the concentrations of both oleoyl-CoA and the cholesterol source (e.g., [14C]cholesterol or a fluorescent analog) to determine the optimal concentrations for your specific experimental setup. |
| Detergent Effects | If using a cell lysate, the type and concentration of detergent can affect enzyme activity. Consider optimizing the detergent conditions or using a whole-cell assay format. |
| Enzyme Instability | Prepare fresh enzyme extracts for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles. |
| Inhibitor Precipitation | Ensure the ACAT inhibitor is fully dissolved in the assay buffer. Some inhibitors are hydrophobic and may require a carrier solvent like DMSO. Run appropriate vehicle controls. |
Issue 2: Unexpected Phenotypes in Long-Term Animal Studies
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Verify the specificity of your inhibitor. Consider using a second, structurally distinct ACAT inhibitor to confirm that the observed phenotype is due to ACAT inhibition. |
| Compensatory Mechanisms | Measure the expression levels of key genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor) to assess for potential compensatory upregulation. |
| Toxicity | As noted in the FAQs, long-term ACAT1 inhibition can be cytotoxic to certain cell types. Perform histological analysis of key tissues (e.g., liver, adrenal glands, atherosclerotic plaques) to look for signs of cellular stress or death.[1] |
Quantitative Data Summary
The following tables summarize data from studies on various ACAT inhibitors.
Table 1: Effects of Avasimibe (CI-1011) on Plasma Lipids in Patients with Combined Hyperlipidemia [6]
| Parameter | Baseline (mean ± SD) | % Change with Avasimibe (mean) |
| Total Triglycerides | 3.5 ± 1.2 mmol/L | -23% |
| VLDL-Cholesterol | 0.9 ± 0.4 mmol/L | -30% |
| Total Cholesterol | 7.2 ± 1.0 mmol/L | No significant change |
| LDL-Cholesterol | 4.6 ± 0.9 mmol/L | No significant change |
| HDL-Cholesterol | 1.0 ± 0.2 mmol/L | No significant change |
Table 2: Effects of an ACAT Inhibitor (CI-976) in a Rat Model of Nephrotic Syndrome [2]
| Parameter | Control | Nephrotic Syndrome (Untreated) | Nephrotic Syndrome + ACAT Inhibitor |
| Plasma Cholesterol (mg/dL) | 65 ± 5 | 250 ± 20 | 150 ± 15 |
| Plasma Triglycerides (mg/dL) | 50 ± 8 | 200 ± 25 | 100 ± 12 |
| Hepatic ACAT Activity (pmol/mg protein/min) | 150 ± 10 | 450 ± 30 | 200 ± 18 |
Experimental Protocols
In Vitro ACAT Activity Assay (Mixed Micelle Assay)
This protocol is adapted from established methods for measuring ACAT activity in cell lysates.[7][8]
Materials:
-
Cell lysate containing ACAT enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Mixed micelles containing cholesterol and a detergent (e.g., taurocholate)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare mixed micelles by dissolving cholesterol and taurocholate in an appropriate solvent, evaporating the solvent, and resuspending in assay buffer.
-
In a microfuge tube, combine the cell lysate, mixed micelles, and BSA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the lipid extraction solvents.
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the cholesteryl ester band (e.g., with iodine vapor or by running a standard).
-
Scrape the cholesteryl ester band into a scintillation vial and quantify the radioactivity.
Intact Cell ACAT Activity Assay
This protocol measures ACAT activity in living cells by monitoring the incorporation of a labeled fatty acid into cholesteryl esters.[7]
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[3H]Oleic acid complexed to BSA
-
PBS (Phosphate Buffered Saline)
-
Lipid extraction solvents
-
TLC plates
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with the ACAT inhibitor or vehicle control for the desired time.
-
Remove the medium and add fresh medium containing [3H]oleic acid-BSA complex.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells with PBS to remove unincorporated [3H]oleic acid.
-
Lyse the cells and extract the lipids as described in the in vitro protocol.
-
Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.
Signaling Pathways and Workflows
Caption: Mechanism of ACAT inhibition and potential downstream consequences.
Caption: General experimental workflow for measuring ACAT activity.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferase inhibition ameliorates proteinuria, hyperlipidemia, lecithin-cholesterol acyltransferase, SRB-1, and low-denisty lipoprotein receptor deficiencies in nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reverses LCAT deficiency and improves plasma HDL in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Up-regulation of acyl-coenzyme A:cholesterol acyltransferase (ACAT) in nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ACAT Inhibitors: Avasimibe in Focus
A definitive head-to-head comparison between a compound designated as "ACAT-IN-6" and other ACAT inhibitors, such as Avasimibe, is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a substance specifically named "this compound." Extensive searches of scholarly databases and chemical repositories have not yielded specific information regarding the chemical structure, mechanism of action, or experimental profile of any compound with this identifier.
This guide will therefore provide a comprehensive overview of Avasimibe, a well-characterized ACAT inhibitor, and discuss its performance in the broader context of Acyl-CoA: a holesterol Acyltransferase (ACAT) inhibition. This will serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
Avasimibe: A Profile of a Non-selective ACAT Inhibitor
Avasimibe (CI-1011) is an orally bioavailable inhibitor of both isoforms of the ACAT enzyme, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2).[1] These enzymes are responsible for the intracellular esterification of cholesterol, a critical process in cholesterol metabolism and storage.[2] By inhibiting ACAT, Avasimibe was initially developed as a potential therapeutic agent for hyperlipidemia and atherosclerosis.[1]
The rationale behind ACAT inhibition is to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, a key step in the formation of foam cells and the development of atherosclerotic plaques.[2]
Quantitative Performance of Avasimibe
The following table summarizes key in vitro and in vivo performance data for Avasimibe based on available research.
| Parameter | Value | Species/Cell Line | Experimental Context | Reference |
| ACAT IC50 | 3.3 µM | IC-21 macrophages | In vitro enzyme inhibition assay | [3] |
| CYP2C9 IC50 | 2.9 µM | Human P450 isoenzymes | In vitro enzyme inhibition assay | [3] |
| CYP1A2 IC50 | 13.9 µM | Human P450 isoenzymes | In vitro enzyme inhibition assay | [3] |
| CYP2C19 IC50 | 26.5 µM | Human P450 isoenzymes | In vitro enzyme inhibition assay | [3] |
| ApoB Secretion Reduction | 25% - 43% | HepG2 cells | 10 nM, 1 µM, and 10 µM concentrations | [3] |
| Total Cholesterol Reduction | ~27% | Healthy male monkeys | 30 mg/kg per day for 3 weeks | [3] |
| Lipoprotein(a) Reduction | ~32% | Healthy male monkeys | 30 mg/kg per day for 3 weeks | [3] |
The Evolving Landscape of ACAT Inhibition: The Rise of Isoform Selectivity
Initial enthusiasm for non-selective ACAT inhibitors like Avasimibe waned after clinical trials showed limited efficacy in preventing atherosclerosis progression and, in some cases, an increase in LDL cholesterol levels.[4][5] This has led to a greater focus on developing isoform-selective ACAT inhibitors.
ACAT1 is ubiquitously expressed and plays a role in cholesterol esterification in various cells, including macrophages.[2] In contrast, ACAT2 is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2] It is now hypothesized that selective inhibition of ACAT2 may offer a more targeted and effective approach to lowering plasma cholesterol with fewer side effects.
Experimental Methodologies
A variety of experimental protocols are employed to evaluate the performance of ACAT inhibitors. Below are descriptions of common assays.
In Vitro ACAT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACAT.
Protocol:
-
Enzyme Source: Microsomes are prepared from cells expressing the ACAT enzyme (e.g., IC-21 macrophages or recombinant cell lines).
-
Substrate: The reaction is initiated by adding a labeled form of one of the substrates, typically [14C]oleoyl-CoA, to the microsomes in the presence of the other substrate, cholesterol.
-
Inhibitor Treatment: The assay is performed with and without the test inhibitor at various concentrations.
-
Extraction: After a set incubation period, the reaction is stopped, and the lipids are extracted.
-
Analysis: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography (TLC) and scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACAT activity (IC50) is calculated.
Cellular Cholesterol Esterification Assay
This assay assesses the effect of an inhibitor on cholesterol esterification within a cellular context.
Protocol:
-
Cell Culture: Macrophages (e.g., J774 or primary human monocyte-derived macrophages) are cultured in appropriate media.
-
Cholesterol Loading: Cells are incubated with a source of cholesterol, such as acetylated LDL (acLDL), to stimulate cholesterol esterification.
-
Inhibitor Treatment: The cells are treated with the test inhibitor at various concentrations.
-
Radiolabeling: A radiolabeled precursor, such as [14C]oleic acid, is added to the culture medium.
-
Lipid Extraction and Analysis: Cellular lipids are extracted and separated by TLC to quantify the amount of radiolabeled cholesteryl esters.
-
Data Analysis: The reduction in cholesteryl ester formation in the presence of the inhibitor is used to determine its potency.
Visualizing Key Pathways and Workflows
To aid in the understanding of ACAT inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Cholesterol esterification pathway in a macrophage and the point of inhibition by Avasimibe.
Caption: A generalized workflow for the preclinical and clinical evaluation of ACAT inhibitors.
References
- 1. Selective ACAT inhibitors as promising antihyperlipidemic, antiathero-sclerotic and anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ACAT1 Inhibitors: K-604 and Acat-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), K-604 and Acat-IN-6. Due to a significant disparity in publicly available data, this document offers a comprehensive profile of the well-characterized inhibitor K-604 and summarizes the limited information available for this compound.
Overview of K-604 and this compound
K-604 is a potent and highly selective small molecule inhibitor of ACAT1. It has been investigated for its therapeutic potential in conditions such as atherosclerosis, glioblastoma, and pulmonary inflammation. Its mechanism of action involves the competitive inhibition of ACAT1 with respect to its substrate, oleoyl-coenzyme A.
Quantitative Data Comparison
The following table summarizes the available quantitative data for K-604 and highlights the lack of corresponding data for this compound. This underscores the current limitations in performing a direct, quantitative comparison of their efficacy as ACAT1 inhibitors.
| Parameter | K-604 | This compound |
| Target(s) | ACAT1 | ACAT, NF-κB |
| IC50 for human ACAT1 | 0.041 - 0.45 µM[1][2] | Data not available |
| IC50 for human ACAT2 | 9.25 - 102.85 µM[1][2] | Data not available |
| Selectivity (ACAT2/ACAT1) | ~226-fold[2] | Data not available |
| Inhibition of Cholesterol Esterification in Macrophages (IC50) | 68.0 nM[1][3] | Data not available |
| Ki (competitive with oleoyl-CoA) | 0.378 µM[1][3] | Data not available |
Experimental Data and Protocols
K-604: In Vitro and In Vivo Findings
-
In Vitro: K-604 has been shown to inhibit cholesterol esterification in human monocyte-derived macrophages and enhance cholesterol efflux from THP-1 macrophages.[1][3]
-
In Vivo:
-
In a hamster model of atherosclerosis, administration of K-604 suppressed the formation of fatty streak lesions without altering plasma cholesterol levels.[1]
-
In apolipoprotein E-knockout mice, K-604 reduced macrophage-positive areas and increased collagen content in atherosclerotic plaques, suggesting a plaque-stabilizing effect.[2]
-
Pharmacokinetic studies in mice have been conducted to evaluate its distribution following oral and intranasal administration.[4][5]
-
Experimental Protocol: ACAT1 Inhibition Assay
A common method to determine the inhibitory activity of compounds against ACAT1 involves a cell-based assay using Chinese hamster ovary (CHO) cells overexpressing human ACAT1.
Objective: To determine the IC50 value of a test compound for ACAT1.
Materials:
-
CHO cells stably transfected with human ACAT1.
-
Test compound (e.g., K-604) dissolved in a suitable solvent (e.g., DMSO).
-
Culture medium.
-
[¹⁴C]oleoyl-CoA.
-
Scintillation counter.
Procedure:
-
Seed the ACAT1-overexpressing CHO cells in multi-well plates and culture until they reach a suitable confluency.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with different concentrations of the test compound for a defined period.
-
Lyse the cells and prepare microsomes.
-
Initiate the ACAT1 enzymatic reaction by adding [¹⁴C]oleoyl-CoA to the microsomes.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the cholesteryl esters by thin-layer chromatography.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
ACAT1 Signaling Pathway
ACAT1 plays a crucial role in cellular cholesterol homeostasis. It is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA. This process is a key mechanism for storing excess cholesterol, thereby preventing its accumulation and potential toxicity.
Caption: The role of ACAT1 in cellular cholesterol esterification and storage.
Experimental Workflow for ACAT1 Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a novel ACAT1 inhibitor.
Caption: A generalized experimental workflow for the evaluation of ACAT1 inhibitors.
Discussion on this compound's Dual Activity
While specific data on the ACAT1 inhibitory activity of this compound is lacking, its reported potent inhibition of NF-κB-mediated transcription is noteworthy. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition has therapeutic potential in a wide range of inflammatory diseases.[6][7] The dual inhibition of ACAT and NF-κB could represent a novel therapeutic strategy, particularly in diseases where both cholesterol metabolism and inflammation are implicated, such as atherosclerosis. However, without further experimental data, the potential benefits and drawbacks of this dual activity remain speculative.
Conclusion
K-604 is a well-documented, potent, and selective ACAT1 inhibitor with demonstrated efficacy in preclinical models of atherosclerosis. In contrast, this compound is a less characterized compound, with its primary reported activities being ACAT inhibition and potent suppression of the NF-κB pathway. A direct and meaningful comparison of their ACAT1 inhibitory performance is not possible with the currently available data. Further research is required to elucidate the specific ACAT1 inhibitory profile of this compound and to validate its potential as a dual-acting therapeutic agent. Researchers interested in utilizing an ACAT1 inhibitor with a well-defined profile would find more substantial support in the existing literature for K-604.
References
- 1. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-6 in Alzheimer's Models: A Comparative Analysis of Efficacy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of Acat-IN-6's efficacy in preclinical Alzheimer's disease models. This guide provides a detailed analysis of this compound against other prominent ACAT inhibitors, supported by experimental data and methodological insights.
Key Findings:
-
This compound and other ACAT inhibitors demonstrate a promising mechanism of action by reducing the generation of toxic amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
-
Preclinical studies in animal models show that ACAT inhibition can lead to a reduction in amyloid plaque burden and, in some cases, an improvement in cognitive function.
-
This guide offers a comparative look at various ACAT inhibitors, providing a framework for evaluating their potential therapeutic utility.
Comparative Efficacy of ACAT Inhibitors in Alzheimer's Disease Models
The inhibition of Acyl-coenzyme A: cholesterol acyltransferase (ACAT) has emerged as a compelling therapeutic strategy for Alzheimer's disease. ACAT is responsible for the esterification of cholesterol, and its inhibition is believed to reduce the production of Aβ peptides.[1][2][3] This has led to the investigation of several ACAT inhibitors in preclinical models.
This comparison focuses on this compound and other notable ACAT inhibitors that have been evaluated in Alzheimer's disease models.
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (and other novel inhibitors) | AD Mice | Reduction of Aβ generation, Prevention of amyloid pathology development. | [1] |
| CI-1011 (Avasimibe) | Aged AD Mice, 5xFAD/APOE4 Mice | Dramatic decrease in diffuse amyloid, Improved brain amyloid pathology, Dampened neuroinflammation.[1][4] | [1][4][5] |
| CP-113,818 | hAPPFAD Mice | Remarkably reduced amyloid pathology, Improved spatial learning.[2] | [2][6] |
| F12511 | APOE4 Mice | Reduced lipid droplets in microglia, Increased ABCA1 protein content, Suppression of neuroinflammation.[4] | [4][7] |
| K604 | Myelin debris-loaded microglia | Increased mRNA and protein content of ABCA1. | [7] |
Experimental Methodologies
A variety of experimental protocols have been employed to assess the efficacy of ACAT inhibitors in Alzheimer's disease models.
Animal Models:
-
AD Mice: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
hAPPFAD Mice: A specific line of transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations.[2]
-
5xFAD/APOE4 Mice: A model that combines five familial Alzheimer's disease mutations with the human APOE4 allele, a major genetic risk factor for late-onset Alzheimer's.[4]
-
APOE4 Mice: Mice expressing the human APOE4 allele, used to study the effects of this risk factor on neuroinflammation and lipid metabolism.[4]
Key Experimental Techniques:
-
Immunohistochemistry: Used to visualize and quantify amyloid plaques in brain tissue.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Employed to measure the levels of Aβ peptides in the brain and cerebrospinal fluid.
-
Western Blotting: Utilized to assess the levels of proteins involved in APP processing and cholesterol metabolism, such as APP, BACE1, and ABCA1.
-
Behavioral Testing: A battery of tests, such as the Morris water maze, is used to evaluate cognitive functions like learning and memory in animal models.
-
Gene Knockdown Studies: Adeno-associated virus (AAV)-mediated gene knockdown has been used to specifically reduce the expression of ACAT1 in the brain to study its effects on Alzheimer's pathology.[5][8]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway of ACAT inhibition and a typical experimental workflow.
Caption: Proposed mechanism of this compound in reducing Aβ production.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. curealz.org [curealz.org]
- 2. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acat1 Knockdown Gene Therapy Decreases Amyloid-β in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking cholesterol storage to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Acat1 knockdown gene therapy decreases amyloid-β in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cellular Cholesterol Regulation: Acat-IN-6 Analogue vs. Statins
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel and established cholesterol-lowering agents is paramount. This guide provides an objective comparison of the ACAT inhibitor F12511 (as a proxy for Acat-IN-6 due to limited public data on the specific compound) and the widely prescribed statin, atorvastatin, in their capacity to reduce cellular cholesterol. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Executive Summary
Statins, the cornerstone of hypercholesterolemia treatment, primarily act by inhibiting cholesterol synthesis. In contrast, Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, a class of compounds that includes F12511, offer an alternative mechanism by preventing the esterification and subsequent storage of intracellular cholesterol. This guide delves into their distinct mechanisms of action, presents available quantitative data on their efficacy, and outlines detailed experimental protocols for assessing cellular cholesterol levels.
Mechanisms of Action: A Tale of Two Pathways
Statins and ACAT inhibitors target different key enzymes in cholesterol metabolism, leading to distinct cellular outcomes.
Statins: Halting Cholesterol Production at the Source
Statins, such as atorvastatin, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol. By blocking this enzyme, statins decrease the intracellular pool of cholesterol. This reduction in hepatic cholesterol upregulates the expression of LDL receptors on the cell surface, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation.
ACAT Inhibitors: Preventing Cholesterol Storage
ACAT inhibitors, like F12511, target the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), which is responsible for esterifying free cholesterol into cholesteryl esters. These esters are then stored in lipid droplets within the cell. By inhibiting ACAT, F12511 prevents this storage process, leading to an increase in the intracellular pool of free cholesterol. This accumulation of free cholesterol can then be made available for efflux from the cell to high-density lipoprotein (HDL), a process that is considered anti-atherogenic. There are two isoforms of ACAT: ACAT1, which is ubiquitous, and ACAT2, which is primarily found in the intestines and liver.
Quantitative Comparison of Efficacy
| Parameter | This compound Analogue (F12511) | Statins (Atorvastatin) | Reference |
| Mechanism of Action | Inhibition of cholesterol esterification (ACAT1/2) | Inhibition of cholesterol synthesis (HMG-CoA Reductase) | [1][2] |
| In vitro Potency (IC50/Ki) | Ki = 0.039 µM (ACAT1), 0.110 µM (ACAT2) | IC50 values vary by statin and cell type. | [3] |
| Cellular Cholesterol Reduction (In vitro) | Dose-dependent reduction in cholesteryl esters. | Reduces total cellular cholesterol by ~30% in macrophages. | [4][5] |
| In vivo Efficacy (Plasma Cholesterol Reduction) | 70% reduction in total plasma cholesterol at 2.5 mg/kg/day (rabbits). | 45% reduction in total plasma cholesterol at 2.5 mg/kg/day (rabbits). | [1] |
Experimental Protocols
Accurate assessment of cellular cholesterol levels is crucial for evaluating the efficacy of cholesterol-lowering compounds. Below are detailed protocols for two common methods.
Experimental Workflow: Cellular Cholesterol Quantification
Protocol 1: Filipin Staining for Unesterified Cholesterol
This method utilizes the fluorescent polyene antibiotic filipin, which binds specifically to unesterified cholesterol, allowing for its visualization and semi-quantification by fluorescence microscopy.
Materials:
-
Cultured cells (e.g., human macrophages)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Glycine solution (100 mM in PBS)
-
Filipin stock solution (5 mg/mL in DMSO)
-
Staining solution (50 µg/mL filipin in PBS with 1% BSA)
-
Fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission >420 nm)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treatment: Treat cells with the desired concentrations of this compound analogue or statin for the specified duration. Include a vehicle-treated control.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Quenching: Wash cells three times with PBS and quench the fixation reaction by incubating with 100 mM glycine in PBS for 10 minutes.
-
Staining: Wash cells twice with PBS and incubate with the filipin staining solution for 2 hours at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Imaging: Mount the coverslips on glass slides with a suitable mounting medium and visualize under a fluorescence microscope. Capture images promptly as filipin is susceptible to photobleaching.
-
Quantification: Analyze the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ) to semi-quantify the relative levels of unesterified cholesterol.
Protocol 2: Amplex® Red Cholesterol Assay for Total Cholesterol Quantification
This is a sensitive, fluorometric method for the quantification of total cholesterol (both free and esterified) in cell lysates.
Materials:
-
Cultured cells
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Amplex® Red Cholesterol Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, cholesterol esterase, and reaction buffer)
-
Cholesterol standard
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the filipin staining protocol.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable cell lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Assay Preparation: Prepare a cholesterol standard curve according to the kit manufacturer's instructions. Prepare a working solution containing Amplex® Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in the reaction buffer.
-
Reaction: Add a specific volume of cell lysate and the cholesterol standards to the wells of a black 96-well microplate. Add the working solution to each well to initiate the enzymatic reactions.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Calculation: Calculate the cholesterol concentration in each sample by interpolating from the cholesterol standard curve. Normalize the cholesterol content to the protein concentration of the respective cell lysate.
Conclusion
Both statins and ACAT inhibitors demonstrate the ability to reduce cellular cholesterol, albeit through fundamentally different mechanisms. Statins achieve this by curtailing cholesterol synthesis, which has a profound impact on systemic LDL levels. ACAT inhibitors, exemplified here by F12511, act by preventing the intracellular storage of cholesterol, thereby promoting its efflux. The in vivo data from the rabbit model suggests that F12511 may be more potent in lowering total plasma cholesterol than atorvastatin at the same dosage[1]. However, it is crucial to note that the clinical development of several ACAT inhibitors has been halted due to lack of efficacy or adverse effects.
For researchers in drug development, the choice between targeting cholesterol synthesis versus its intracellular storage represents a strategic decision. While statins are a well-established and effective class of drugs, the distinct mechanism of ACAT inhibition may offer therapeutic advantages in specific contexts, potentially as a combination therapy with statins or for patient populations where statin efficacy is limited or contraindicated. The provided experimental protocols offer a robust framework for further in vitro investigation and comparison of these and other novel cholesterol-lowering agents.
References
Comparative Analysis of Acat-IN-6 and Pyripyropene A on ACAT2: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two compounds, Acat-IN-6 and pyripyropene A, in the context of their interaction with Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). This document synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key experimental protocols.
Introduction to ACAT2 and its Inhibitors
Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) is a key enzyme in cholesterol metabolism, primarily expressed in the intestines and liver.[1][2] It catalyzes the esterification of cholesterol, converting it into cholesteryl esters.[1] These esters are then incorporated into lipoproteins or stored in lipid droplets.[3][4] Due to its role in dietary cholesterol absorption and lipoprotein assembly, ACAT2 has emerged as a promising therapeutic target for managing hypercholesterolemia and preventing atherosclerosis.[2][5][6] Inhibition of ACAT2 is expected to reduce plasma lipid levels by hindering intestinal cholesterol absorption.[7]
This guide focuses on two compounds reported to interact with the ACAT family of enzymes: this compound and pyripyropene A. While both are cited as ACAT inhibitors, the depth of scientific literature and specificity of their action, particularly on ACAT2, varies significantly.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for this compound and pyripyropene A. A significant disparity in the specificity of available data is noted, with extensive quantitative metrics for pyripyropene A's interaction with ACAT2, while the data for this compound is more general.
| Parameter | This compound | Pyripyropene A |
| Target Enzyme(s) | Acyl-Coenzyme A:cholesterol acyltransferase (ACAT)[8][9] | Potent and selective inhibitor of ACAT2[10][11] |
| ACAT2 IC50 | Data not available in public literature. | 70 nM[10][11] |
| ACAT1 IC50 | Data not available in public literature. | 179 µM |
| Selectivity for ACAT2 | Data not available in public literature. | Highly selective for ACAT2 over ACAT1 |
| Reported Biological Activity | Potently inhibits NF-κB mediated transcription[8][9] | Attenuates hypercholesterolemia and atherosclerosis in vivo[10] |
| Mechanism of Action on ACAT2 | Data not available in public literature. | Binds to a specific site on ACAT2, leading to inhibition |
| In Vivo Efficacy | Data not available in public literature. | Orally active; reduces plasma cholesterol and atherosclerotic lesions in murine models[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of ACAT2 inhibitors are provided below.
In Vitro ACAT2 Inhibition Assay
This protocol is adapted from studies characterizing the inhibitory potency of compounds against ACAT2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT2.
Materials:
-
Microsomes from cells overexpressing human ACAT2.
-
Test compound (e.g., pyripyropene A) dissolved in a suitable solvent (e.g., DMSO).
-
[14C]oleoyl-CoA (radiolabeled substrate).
-
Bovine Serum Albumin (BSA).
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the ACAT2-expressing microsomes, BSA, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a solution of isopropanol/heptane.
-
Extract the lipids, including the formed cholesteryl-[14C]oleate.
-
Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Anti-Atherosclerotic Efficacy in a Murine Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ACAT2 inhibitor in a mouse model of atherosclerosis, based on published studies.
Objective: To assess the effect of a test compound on the development of atherosclerosis in a hyperlipidemic mouse model.
Materials:
-
Atherosclerosis-prone mice (e.g., ApoE knockout mice).
-
High-fat, high-cholesterol diet.
-
Test compound (e.g., pyripyropene A) formulated for oral administration.
-
Vehicle control.
-
Equipment for blood collection and plasma analysis.
-
Histological equipment for aorta and heart tissue processing and staining.
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Divide the mice into experimental groups (e.g., vehicle control, test compound at different doses).
-
Induce atherosclerosis by feeding the mice a high-fat, high-cholesterol diet.
-
Administer the test compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 12-16 weeks).
-
Monitor the body weight and general health of the mice throughout the study.
-
At regular intervals, collect blood samples to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
At the end of the study, euthanize the mice and perfuse the circulatory system.
-
Dissect the aorta and heart.
-
Quantify the atherosclerotic lesion area in the aorta, for example, by en face analysis after Oil Red O staining.
-
Perform histological analysis of the aortic root to assess lesion size and composition.
-
Statistically analyze the data to compare the effects of the test compound with the vehicle control.
Visualizations
The following diagrams illustrate key concepts related to ACAT2 function and inhibition.
References
- 1. ACAT2 - Wikipedia [en.wikipedia.org]
- 2. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of Stat6 and NF-κB: Direct Association and Synergistic Activation of Interleukin-4-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Cross-Validation of ACAT Inhibition Effects with Genetic Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) with the genetic knockout of the ACAT gene. While specific data for "Acat-IN-6" is not extensively available in the public domain, this guide utilizes data from studies on well-characterized ACAT inhibitors as a proxy to provide a robust comparative framework for researchers investigating the therapeutic potential of ACAT inhibition.
Introduction to ACAT and its Role in Cholesterol Metabolism
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1][2] These esters are then stored in cytosolic lipid droplets.[2][3] This process is vital for preventing the cytotoxic effects of excess free cholesterol.[4][5] In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[1][6][7]
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.[2] It is primarily involved in maintaining intracellular cholesterol homeostasis.[6][7]
-
ACAT2 is predominantly found in the intestine and liver and plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[1][2][6][7]
Given their central role in cholesterol metabolism, ACAT enzymes have emerged as significant therapeutic targets for conditions such as atherosclerosis, hypercholesterolemia, and Alzheimer's disease.[2][8] Both pharmacological inhibition and genetic knockout approaches are employed to study and modulate ACAT function.
Comparative Data: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize the key phenotypic and molecular effects observed with ACAT inhibitors and ACAT genetic knockout.
Table 1: Effects on Atherosclerosis
| Feature | Pharmacological Inhibition (e.g., Avasimibe, K604, F1394) | Genetic Knockout (ACAT1-/- or ACAT2-/-) | References |
| Atherosclerotic Lesion Size | Generally reduced | Controversial; some studies show reduction, others report no effect or even an increase, particularly with complete ACAT1 deficiency. | [3][9][10] |
| Plaque Composition | Reduced macrophage and cholesterol content. | Can lead to increased free cholesterol within plaques, potentially increasing toxicity. | [3][9] |
| Mechanism | Partial and reversible inhibition allows for modulation of cholesterol esterification. | Complete and irreversible loss of function. | [3] |
Table 2: Effects on Lipid Metabolism
| Feature | Pharmacological Inhibition | Genetic Knockout | References |
| Plasma Cholesterol Levels | Can lead to a modest decrease in non-HDL cholesterol. | ACAT2 knockout significantly reduces intestinal cholesterol absorption and plasma cholesterol levels. ACAT1 knockout has minimal effect on plasma cholesterol. | [2][3] |
| Intracellular Cholesterol | Increases the pool of free cholesterol. | Increases the pool of free cholesterol, which can lead to cellular stress if not properly managed. | [5][10] |
| Cholesteryl Ester Formation | Reduced in a dose-dependent manner. | Completely abolished in knockout models. | [11] |
Table 3: Effects in Models of Alzheimer's Disease
| Feature | Pharmacological Inhibition (e.g., CP-113,818, Avasimibe) | Genetic Knockout (ACAT1-/-) | References |
| Amyloid-β (Aβ) Levels | Significantly reduced Aβ generation and amyloid plaque formation. | Reduced Aβ pathology. | [8][10][12] |
| Cognitive Function | Improved spatial learning and memory in mouse models. | Improved memory in mouse models. | [12] |
| APP Processing | Reduces amyloidogenic processing of Amyloid Precursor Protein (APP). | Reduces amyloidogenic processing of APP. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ACAT inhibition and knockout effects.
Measurement of ACAT Activity
Objective: To quantify the enzymatic activity of ACAT in cell lysates or tissue homogenates.
Protocol:
-
Microsome Isolation: Isolate microsomes from liver samples or cultured cells as they are rich in ACAT enzymes.[3]
-
Incubation: Incubate a specific amount of microsomal protein with a reaction mixture containing a substrate like [14C]oleoyl-CoA and free cholesterol.[3]
-
Reaction Termination: Stop the reaction by adding a solution of chloroform:methanol (2:1).[3]
-
Lipid Extraction: Separate the lipid phase.
-
Thin-Layer Chromatography (TLC): Apply the extracted lipids to a TLC plate to separate cholesteryl esters from other lipids.[3]
-
Quantification: Scrape the cholesteryl ester band and quantify the radioactivity using a scintillation counter. The amount of radioactive cholesteryl ester formed is proportional to the ACAT activity.[3]
Quantification of Cholesteryl Esters
Objective: To measure the levels of free cholesterol and cholesteryl esters in biological samples.
Protocols:
-
Colorimetric/Fluorometric Assays: Commercial kits are available that utilize cholesterol oxidase and cholesterol esterase.[13][14][15]
-
To measure total cholesterol, samples are treated with cholesterol esterase to hydrolyze cholesteryl esters to free cholesterol.
-
Cholesterol oxidase then oxidizes the total free cholesterol, producing a detectable colorimetric or fluorescent signal.
-
To measure only free cholesterol, the cholesterol esterase step is omitted.
-
The cholesteryl ester concentration is calculated by subtracting the free cholesterol value from the total cholesterol value.[14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the simultaneous quantification of cholesterol and various cholesteryl ester species.[16]
CRISPR-Cas9 Mediated Genetic Knockout of ACAT
Objective: To create a cell line or animal model with a complete loss of ACAT function.
Protocol Outline:
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the SOAT1 or SOAT2 gene.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection/Transduction: Introduce the Cas9/gRNA vector into the target cells or zygotes.
-
Selection and Screening: Select for cells or animals that have successfully integrated the knockout construct.
-
Validation: Confirm the knockout at the genomic (sequencing), protein (Western blot), and functional (ACAT activity assay) levels.
Visualizing Pathways and Workflows
ACAT Signaling and Cholesterol Esterification Pathway
Caption: The ACAT pathway illustrating the uptake and esterification of cholesterol.
Experimental Workflow for Comparing ACAT Inhibitor and Knockout
References
- 1. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid Acat1/Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cholesterol/Cholesterol Ester-Glo™ Assay [promega.com]
- 16. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: Acat-IN-6 and Nevanimibe in ACAT Inhibition
In the landscape of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, both Acat-IN-6 and nevanimibe have emerged as significant molecules for researchers in drug development. This guide provides a detailed comparison of their reported activities, drawing upon available experimental data to offer an objective overview for scientific professionals.
Summary of Inhibitory Activity
A direct head-to-head comparison of the inhibitory potency of this compound and nevanimibe against ACAT-1 and ACAT-2 is challenging due to the limited publicly available quantitative data for this compound. Information regarding this compound primarily originates from patent literature, which identifies it as an ACAT inhibitor without specifying its IC50 or EC50 values.
In contrast, the inhibitory activity of nevanimibe has been more extensively characterized, with multiple sources reporting its potency against both ACAT isoforms.
| Compound | Target | Activity (EC50) | Activity (IC50) | Selectivity (ACAT1 vs ACAT2) |
| This compound | ACAT | Data not available | Data not available | Data not available |
| Nevanimibe | ACAT1 | 9 nM | 0.23 µM | ~41-fold (based on EC50) |
| ACAT2 | 368 nM | 0.71 µM |
Note: The variance in reported EC50 and IC50 values for nevanimibe may be attributed to different experimental assay conditions.
Mechanism of Action and Signaling Pathways
Both this compound and nevanimibe target ACAT enzymes, which are crucial for cellular cholesterol homeostasis. These enzymes catalyze the esterification of free cholesterol into cholesteryl esters, which can then be stored in lipid droplets or assembled into lipoproteins. There are two isoforms of ACAT:
-
ACAT1 (SOAT1): Ubiquitously expressed, it plays a key role in preventing the buildup of free cholesterol in various cells.
-
ACAT2 (SOAT2): Primarily found in the intestines and liver, it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins like VLDL.
By inhibiting these enzymes, this compound and nevanimibe can modulate cellular cholesterol levels and related downstream pathways. This compound has also been noted to potently inhibit NF-κB mediated transcription.
ACAT1 Signaling Pathway in Cholesterol Esterification
Caption: Cholesterol esterification pathway mediated by ACAT1.
ACAT2 Role in Lipoprotein Assembly
Caption: Role of ACAT2 in lipoprotein assembly in the intestine and liver.
Experimental Protocols
The determination of IC50 and EC50 values for ACAT inhibitors typically involves in vitro enzymatic assays. While specific protocols for this compound are not publicly detailed, general methodologies can be described.
General In Vitro ACAT Activity Assay for IC50 Determination
This protocol outlines a common method for measuring ACAT activity and determining the inhibitory concentration of a compound.
1. Preparation of Microsomes:
- Cells or tissues expressing ACAT1 or ACAT2 are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.
2. Assay Reaction:
- The microsomal preparation is incubated with a reaction mixture containing:
- A cholesterol source (e.g., cholesterol dissolved in a detergent like taurocholate).
- A radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
- Varying concentrations of the inhibitor (e.g., nevanimibe) or vehicle control.
3. Lipid Extraction and Analysis:
- The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).
- The extracted lipids are separated by thin-layer chromatography (TLC).
- The amount of radiolabeled cholesteryl ester formed is quantified using scintillation counting or autoradiography.
4. IC50 Calculation:
- The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for IC50 Determination
A Comparative Guide to Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of publicly available data on various inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). While specific reproducible data on a compound named "Acat-IN-6" is not available in the public domain, this document serves as a valuable resource for comparing the performance of other well-documented ACAT inhibitors. The information herein is intended to guide researchers in evaluating and selecting appropriate compounds for their studies.
Introduction to ACAT and its Inhibitors
Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] This process is vital for cellular cholesterol homeostasis, and its dysregulation has been implicated in various diseases, including atherosclerosis, cancer, and Alzheimer's disease.[2][3][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is found ubiquitously throughout the body, including in macrophages, the adrenal glands, and the brain, while ACAT2 is primarily expressed in the liver and intestines.[1] The development of selective inhibitors for these isoforms is a significant area of research for targeted therapeutic interventions.[5]
Comparative Performance of ACAT Inhibitors
The following table summarizes key quantitative data for several documented ACAT inhibitors, providing a basis for comparison of their potency and selectivity.
| Compound | Target(s) | IC50 (nM) | Therapeutic Area of Interest | Reference(s) |
| Avasimibe | ACAT1/ACAT2 (Non-specific) | Not specified | Cancer, Alzheimer's Disease | [2][4] |
| F12511 | ACAT1 > ACAT2 | ACAT1: 39ACAT2: 110 | Atherosclerosis, Alzheimer's Disease | [6][7] |
| K604 | ACAT1 | Not specified | Alzheimer's Disease | [8] |
| Pyripyropene A (PPPA) | ACAT2 selective | ACAT1: 179,000ACAT2: 25,000 | Atherosclerosis, Hypercholesterolemia | [5][9] |
| Nevanimibe | ACAT1/ACAT2 | ACAT1: 230ACAT2: 710 | Atherosclerosis | [9] |
Experimental Protocols
Reproducibility of experimental data is paramount in scientific research.[10] The following are generalized methodologies for key experiments cited in the literature for evaluating ACAT inhibitors.
In Vitro ACAT Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on ACAT enzyme activity.
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing the ACAT isoform of interest (e.g., human hepatic microsomes for ACAT2).[11]
-
Substrate Preparation: A reaction mixture is prepared containing a cholesterol source (e.g., cholesterol-containing micelles) and a labeled acyl-CoA (e.g., 3H-oleoyl-CoA or a fluorescently tagged oleoyl-CoA).[8][9]
-
Inhibition Assay: The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme source.
-
Reaction Initiation: The reaction is initiated by adding the acyl-CoA substrate.
-
Reaction Termination and Product Measurement: The reaction is stopped after a defined period. The formed cholesteryl esters are then extracted and quantified. For radiolabeled substrates, this is typically done by thin-layer chromatography (TLC) followed by scintillation counting. For fluorescence-based assays, the release of Coenzyme A is monitored.[9]
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Cell-Based Cholesterol Esterification Assay
This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.
-
Cell Culture: A suitable cell line (e.g., HepG2 cells for liver-related studies or macrophages) is cultured.[12]
-
Cholesterol Loading: Cells are often loaded with cholesterol to stimulate cholesteryl ester formation.[12]
-
Inhibitor Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Labeling: A labeled precursor, such as 3H-oleic acid, is added to the culture medium to be incorporated into newly synthesized cholesteryl esters.[8]
-
Lipid Extraction: Cellular lipids are extracted from the cells.
-
Analysis: The amount of labeled cholesteryl ester is quantified, typically by TLC and scintillation counting, to determine the extent of inhibition.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in ACAT inhibitor research, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Caption: A generalized workflow for the preclinical evaluation of ACAT inhibitors.
Caption: The central role of ACAT in converting free cholesterol to cholesteryl esters.
References
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the reproducibility of meta-analyses: six practical recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA:Cholesterol O-acyltransferase (ACAT) inhibitors. 2. 2-(1,3-Dioxan-2-yl)-4,5-diphenyl-1H-imidazoles as potent inhibitors of ACAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-6: A Dual-Action Tool for Interrogating ACAT and NF-κB Pathways
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for validating novel drug targets. Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a target of interest for various diseases, including atherosclerosis and certain cancers. Acat-IN-6 presents itself as a unique tool compound due to its dual activity as an inhibitor of both ACAT and the pivotal inflammatory transcription factor, NF-κB. This guide provides a comparative overview of this compound and other common ACAT inhibitors, offering insights into their potential applications in target validation.
While specific quantitative data on the ACAT inhibitory activity of this compound remains within proprietary patents and is not extensively available in peer-reviewed literature, its established potent inhibition of NF-κB mediated transcription sets it apart from other ACAT-targeting compounds.[1] This dual functionality allows for the exploration of the intricate crosstalk between lipid metabolism and inflammatory signaling pathways.
Comparative Analysis of ACAT Inhibitors
To provide a clear perspective on the utility of this compound, it is essential to compare it with other well-characterized ACAT inhibitors. The following table summarizes the available data on key tool compounds targeting ACAT1 and ACAT2.
| Compound | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity | Key Features |
| This compound | ACAT, NF-κB | Data not publicly available | Data not publicly available | Unknown | Dual inhibitor; potent NF-κB inhibition.[1] |
| Avasimibe | ACAT1/ACAT2 | ~39 nM (human) | ~110 nM (human) | Non-selective | Well-studied, orally bioavailable, but failed in clinical trials for atherosclerosis. |
| Pactimibe | ACAT1/ACAT2 | 3.14 µM (human) | 4.09 µM (human) | Non-selective | Investigated in clinical trials for atherosclerosis with unfavorable outcomes. |
| K-604 | ACAT1 | 0.041 µM (human) | 9.25 µM (human) | ~225-fold for ACAT1 | Highly selective ACAT1 inhibitor. |
| Pyripyropene A (PPPA) | ACAT2 | 179 µM | 25 µM | ~7-fold for ACAT2 | A selective ACAT2 inhibitor of fungal origin. |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approaches for validating ACAT as a drug target, the following diagrams are provided.
Caption: ACAT enzyme function and points of inhibition.
Caption: this compound as a potent inhibitor of NF-κB signaling.
Caption: A generalized workflow for evaluating ACAT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for evaluating ACAT inhibitors.
Microsomal ACAT Enzyme Activity Assay
This assay directly measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions, which are rich in endoplasmic reticulum where ACAT is located.
-
Objective: To determine the direct inhibitory effect of a compound on ACAT enzyme activity.
-
Materials:
-
Microsomes isolated from cells overexpressing human ACAT1 or ACAT2.
-
[14C]Oleoyl-CoA (radiolabeled substrate).
-
Bovine Serum Albumin (BSA).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Thin-Layer Chromatography (TLC) plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing microsomal protein, BSA, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding lipid extraction solvents.
-
Extract the lipids and separate them using TLC.
-
Identify and scrape the cholesteryl ester band.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
Cell-Based Cholesteryl Ester Formation Assay
This assay measures the ability of a compound to inhibit ACAT activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
-
Objective: To assess the potency of an inhibitor in a cellular environment.
-
Materials:
-
A suitable cell line (e.g., CHO cells stably expressing ACAT1 or ACAT2).
-
[3H]Oleic acid complexed to BSA.
-
Test compound.
-
Cell lysis buffer.
-
Lipid extraction solvents.
-
TLC plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Add [3H]Oleic acid to the culture medium and incubate to allow for its incorporation into cholesteryl esters.
-
Wash the cells to remove excess radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the lipids by TLC.
-
Quantify the radioactivity in the cholesteryl ester spots.
-
Normalize the data to total cell protein and determine the IC50 value.
-
NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Objective: To measure the inhibition of NF-κB-mediated gene transcription.
-
Materials:
-
A cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-responsive reporter construct (e.g., luciferase or β-galactosidase).
-
An NF-κB activating agent (e.g., TNFα or IL-1β).
-
Test compound.
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the reporter cell line in a multi-well plate.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with the NF-κB activating agent.
-
Incubate for a period sufficient to induce reporter gene expression.
-
Lyse the cells and measure the reporter enzyme activity.
-
Calculate the percentage of inhibition of reporter activity and determine the IC50 value.
-
Conclusion
This compound stands out as a valuable tool compound for researchers investigating the intersection of cholesterol metabolism and inflammation. While a direct quantitative comparison of its ACAT inhibitory potency with other agents is hampered by the limited availability of public data, its potent anti-NF-κB activity provides a unique avenue for research. For studies focused solely on the validation of ACAT1 or ACAT2 as a drug target, more selective and well-characterized inhibitors such as K-604 and Pyripyropene A, respectively, may be more suitable. The choice of tool compound should ultimately be guided by the specific research question and the biological pathways under investigation. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other novel inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Acat-IN-6
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Acat-IN-6, an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. Adherence to these guidelines is crucial due to the compound's potential hazards.
Safety and Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Due to its environmental toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil[1].
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves.
-
Impervious clothing (lab coat).
-
A suitable respirator if there is a risk of dust or aerosol formation[1].
2. Waste Collection:
-
Solid Waste: Collect un-used this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: For solutions of this compound, absorb the liquid with an inert, non-combustible absorbent material such as diatomite or universal binders[1]. Place the absorbed material into a designated, sealed waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., alcohol). Collect the rinsate as hazardous waste. After triple-rinsing, the container can be disposed of as regular waste, though it is best practice to deface the label before disposal.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name "this compound" and its CAS number (454203-45-3).
-
Indicate the associated hazards: "Acutely Toxic" and "Environmental Hazard."
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Ensure the storage area has secondary containment to prevent the spread of any potential leaks.
5. Final Disposal:
-
The ultimate disposal method for this compound is to send it to an approved and licensed hazardous waste disposal facility[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.
Experimental Workflow for Accidental Spill Cleanup
In the event of an accidental spill of this compound, follow this protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation[1].
-
Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading or entering drains[1].
-
Absorb the Spill: For liquid spills, cover with a finely-powdered liquid-binding material[1]. For solid spills, carefully sweep up the material to avoid dust generation.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol[1].
-
Collect Waste: Collect all contaminated materials (absorbent, cleaning materials, and contaminated PPE) in a sealed container labeled as hazardous waste.
-
Dispose: Dispose of the contaminated material by following the hazardous waste disposal procedures outlined above[1].
Disposal Process Visualization
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Operational Guidance for Acat-IN-6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Acat-IN-6. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields[1]. |
| Hand Protection | Protective gloves[1]. |
| Skin and Body Protection | Impervious clothing[1]. |
| Respiratory Protection | A suitable respirator should be used[1]. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Avoid inhalation and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Store as a powder at -20°C[1].
-
Store in solvent at -80°C[1].
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing. Promptly call a physician[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1]. |
| Inhalation | Immediately relocate to fresh air[1]. |
Accidental Release: In case of a spill, use full personal protective equipment[1]. Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation[1]. Prevent the product from entering drains or water courses[1]. Absorb solutions with a liquid-binding material like diatomite and decontaminate surfaces by scrubbing with alcohol[1].
Disposal Plan
Dispose of contents and containers at an approved waste disposal plant[1]. Collect any spillage, as the material is very toxic to aquatic life[1].
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
